molecular formula C7H4FNO B7960271 6-Fluorobenzo[d]isoxazole

6-Fluorobenzo[d]isoxazole

Cat. No.: B7960271
M. Wt: 137.11 g/mol
InChI Key: HPEKZFNIPJLIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzo[d]isoxazole (CAS 1260799-05-0) is a fluorinated aromatic heterocycle that serves as a critical building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor for the synthesis of novel bioactive molecules, particularly those targeting G-protein coupled receptors. A significant application is in the development of serotonin 5-HT2A receptor antagonists. Researchers have incorporated the 6-fluorobenzo[d]isoxazol-3-yl propyl motif into compounds that demonstrate promising antiplatelet activity, showing greater efficacy than clinically approved drugs in preclinical models for the prevention of cardiovascular diseases . Furthermore, this heterocycle is a fundamental component in the design of potential broad-spectrum atypical antipsychotics. It is used in multi-target ligands that exhibit high affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors . For instance, one derivative demonstrated potent in vivo antipsychotic effects without inducing catalepsy, indicating a favorable side-effect profile . The scaffold contributes to enhanced metabolic stability and receptor binding affinity, and its structure is associated with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it highly valuable for developing central nervous system (CNS) agents . This solid compound is offered with a purity of 98% and should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEKZFNIPJLIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structure-Activity Relationship of 6-Fluorobenzo[d]isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

The 6-fluorobenzo[d]isoxazole core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2][3] Its unique physicochemical properties, imparted by the fused ring system and the strategically placed fluorine atom, have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS) and, more recently, in the field of oncology.[4][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical entity. We will delve into the critical structural modifications that govern biological activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The this compound Core: Physicochemical Properties and Synthetic Strategy

The inherent characteristics of the this compound moiety play a pivotal role in the pharmacological profile of its derivatives. The fluorine atom at the 6-position enhances metabolic stability and can improve blood-brain barrier (BBB) penetration, a crucial factor for CNS-acting drugs.[1][6] The isoxazole ring, a five-membered heterocycle, contributes to the overall electronic and conformational properties of the molecule, influencing receptor binding and pharmacokinetic profiles.[4]

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is a critical first step in the development of a wide range of derivatives. The following protocol outlines a robust and scalable "one-pot" method.[6][7]

Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in an alcohol solvent such as methanol or ethanol.

  • Oximation: Add hydroxylamine hydrochloride to the solution, followed by the addition of an inorganic base (e.g., potassium hydroxide). The use of an inorganic base is a more environmentally friendly alternative to triethylamine.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 5-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Cyclization and Work-up: After completion of the reaction, cool the mixture to room temperature. If necessary, dry the solution with an appropriate drying agent like anhydrous magnesium sulfate.

  • Isolation and Purification: Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent. Add acetone to the residue and stir to precipitate any insoluble materials, which are then removed by filtration.

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3. This will precipitate the desired product as a white solid.

  • Final Product: Collect the solid by filtration, wash with a suitable solvent, and dry to yield high-purity 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[7]

Synthesis_Workflow reactant1 4-(2,4-difluorobenzoyl)piperidine HCl reflux Reflux (60-65°C, 5-72h) reactant1->reflux reactant2 Hydroxylamine HCl reactant2->reflux base Inorganic Base (e.g., KOH) base->reflux solvent Alcohol Solvent (e.g., MeOH) solvent->reflux workup Work-up & Filtration reflux->workup acidification Acidification (HCl) workup->acidification product 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl acidification->product

General synthetic workflow for the core scaffold.

Structure-Activity Relationship in Antipsychotic Agents

The most prominent application of the this compound scaffold is in the development of atypical antipsychotics. These drugs primarily exert their therapeutic effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9] The SAR of these derivatives is heavily influenced by the nature of the substituent attached to the piperidine nitrogen.

Key Structural Modifications and Their Impact on Receptor Affinity

The general structure of these antipsychotic agents consists of the this compound core linked via a piperidine ring to a second lipophilic moiety.

DerivativeR GroupD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Risperidone3-ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one1.7-[10]
Paliperidone (9-hydroxyrisperidone)9-hydroxy-3-ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--

SAR Insights:

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of antipsychotic activity. In risperidone, the extended pyrido[1,2-a]pyrimidine moiety contributes significantly to the high affinity for both D2 and 5-HT2A receptors.[11]

  • Hydroxylation of the N-Substituent: The introduction of a hydroxyl group, as seen in paliperidone (the active metabolite of risperidone), can subtly alter the receptor binding profile and pharmacokinetic properties, potentially leading to a different side-effect profile.[12]

  • Lipophilicity and BBB Penetration: The overall lipophilicity of the molecule, influenced by the N-substituent, plays a crucial role in its ability to cross the blood-brain barrier and reach its CNS targets.[1][6]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

To evaluate the affinity of novel this compound derivatives for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and reliable method.

Protocol: In Vitro Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Radioligand: Use a suitable radioligand with high affinity for the D2 receptor, such as [3H]-Spiperone.

  • Competitive Binding: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

D2_Binding_Assay membranes D2 Receptor Membranes incubation Incubation membranes->incubation radioligand [3H]-Spiperone radioligand->incubation test_compound Test Compound (Varying Conc.) test_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Workflow for a dopamine D2 receptor binding assay.

Structure-Activity Relationship in Anticancer Agents

More recently, the this compound scaffold has emerged as a promising platform for the development of novel anticancer agents.[5][13][14] The SAR in this context is distinct from that of antipsychotics and is highly dependent on the nature of the substituent at the piperidine nitrogen, as well as modifications to the benzisoxazole ring itself.

Key Structural Modifications and Their Impact on Cytotoxicity

Research has shown that N-acylation or N-alkylation of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core with various aromatic and heterocyclic moieties can lead to potent antiproliferative activity.[5]

Compound IDR Group (at piperidine N)HeLa IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)Reference
5a 2-Chlorobenzoyl8.2 ± 0.410.5 ± 0.612.3 ± 0.715.1 ± 0.9[5]
5d 4-Fluorobenzoyl7.5 ± 0.39.8 ± 0.511.5 ± 0.614.2 ± 0.8[5]
5k 2-Thiophenecarbonyl6.8 ± 0.38.5 ± 0.410.1 ± 0.512.8 ± 0.7[5]

SAR Insights:

  • N-Acyl Substituents: The introduction of an acyl group at the piperidine nitrogen is a key feature for anticancer activity.

  • Aromatic and Heterocyclic Moieties: The nature of the aromatic or heterocyclic ring attached to the acyl group significantly influences the cytotoxic potency. Halogen substitutions on the benzoyl ring (e.g., chloro and fluoro) and the presence of a thiophene ring have been shown to enhance activity.[5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-substituent appears to be favorable for antiproliferative activity.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Protocol: In Vitro MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, MCF-7, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells compound_treatment Treat with Test Compounds cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modifications in tuning the biological activity of these derivatives. For antipsychotic drug discovery, the focus remains on optimizing the N-substituent of the piperidine ring to achieve a balanced D2/5-HT2A receptor antagonism profile with minimal off-target effects. In the realm of oncology, the exploration of diverse N-acyl and N-alkyl substituents on the piperidine moiety holds significant promise for the development of potent and selective anticancer agents. Future research in this area will likely involve the use of computational modeling to guide the design of new derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets for this versatile scaffold.

References

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - ResearchGate. (2025, August 6). Retrieved from [Link]

  • CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents. (n.d.).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (2017, October 31). Retrieved from [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. (2008, December 6). Retrieved from [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC. (n.d.). Retrieved from [Link]

  • risperidone | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Risperidone compared with new and reference antipsychotic drugs: In vitro and in vivo receptor binding - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing). (2017, October 31). Retrieved from [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10). Retrieved from [Link]

  • Physicochemical Properties in Relation to Biological Activities. (n.d.). Retrieved from [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study - ResearchGate. (2025, August 6). Retrieved from [Link]

  • In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin - ResearchGate. (n.d.). Retrieved from [Link]

  • Simplified receptor binding affinity profiles for atypical... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017, October 31). Retrieved from [Link]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Antipsychotic Receptor Binding Affinities. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF - ResearchGate. (2023, August). Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022, October 29). Retrieved from [Link]

  • Ki Summary - BindingDB. (n.d.). Retrieved from [Link]

  • Physicochemical Properties in Relation To Biological Activity | PDF | Solubility | Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Retrieved from [Link]

  • Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone - PubMed. (2019, May 15). Retrieved from [Link]

Sources

Technical Guide: Bioisosteric Utility of 6-Fluorobenzo[d]isoxazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications of 6-Fluorobenzo[d]isoxazole, focusing on its role as a bioisostere, its synthesis, and its critical function in pharmacological scaffolds like Risperidone.

Executive Summary

The This compound scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within neuropsychiatry. It serves as a robust bioisostere for indole and benzisothiazole ring systems, offering distinct physicochemical advantages: enhanced metabolic stability via C6-fluorination, modulated lipophilicity (


), and a specific electrostatic profile that favors high-affinity binding to G-protein coupled receptors (GPCRs), specifically 5-HT2A and D2 subtypes. This guide analyzes the scaffold's structural rationale, synthetic pathways, and experimental validation.[1]

Part 1: Physicochemical Rationale & Bioisosterism[2]

The Fluorine Effect (C6 Substitution)

The strategic placement of fluorine at the C6 position of the benzo[d]isoxazole ring is not arbitrary; it functions as a "metabolic blockade" and an electronic modulator.

  • Metabolic Stability: In non-fluorinated aromatics, the position para to the directing group (often the C6 position in this fused system) is susceptible to Cytochrome P450-mediated hydroxylation. Fluorine, with its high electronegativity and strong C-F bond (approx. 116 kcal/mol), effectively blocks this oxidative degradation, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the benzene ring. This alters the

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
Bioisosteric Mapping

The this compound moiety is frequently employed as a bioisostere for Indole (found in Serotonin) and Benzisothiazole .

Table 1: Comparative Physicochemical Profile of Bioisosteres

PropertyIndole (Endogenous)1,2-Benzisothiazole6-F-Benzo[d]isoxazole
Heteroatoms N (Donor)S, N (Acceptor)O, N (Acceptor)
H-Bonding Donor (NH)Weak AcceptorStrong Acceptor (N-O)
Electronic Character Electron Rich (

-excessive)
Weakly AcidicElectron Deficient (due to F)
Metabolic Risk High (Oxidation at C5/C6)Moderate (S-oxidation)Low (Blocked at C6)
Key Drug Example Serotonin (Agonist)Ziprasidone (Antagonist)Risperidone (Antagonist)
Receptor Interaction Logic

In the context of 5-HT2A antagonism (e.g., Risperidone), the replacement of the indole NH (donor) with the isoxazole O-N (acceptor) eliminates the hydrogen bond required for receptor activation (agonism), thereby facilitating antagonism . The 6-fluoro group enhances lipophilicity, ensuring blood-brain barrier (BBB) penetration.

Part 2: Synthetic Methodologies

The synthesis of the core intermediate, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole , is the rate-limiting step in creating libraries based on this scaffold. Two primary routes exist: the intramolecular nucleophilic displacement (Route A) and the oxime cyclization (Route B).

Pathway Visualization (DOT Diagram)

Synthesispathway Start 2,4-Difluorophenyl (piperidin-4-yl)methanone Oxime Oxime Intermediate (Hydroxylamine HCl) Start->Oxime NH2OH·HCl, EtOH/Pyridine Cyclization Base-Mediated Cyclization (KOH/Reflux) Oxime->Cyclization Intramolecular Nu- Ar Subst. Product 6-Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole Cyclization->Product Ring Closure Impurity Impurity: Open Ring (Hydrolysis) Cyclization->Impurity Over-reaction

Figure 1: Synthetic workflow for the formation of the pharmacophore core via oxime cyclization.

Part 3: Experimental Protocols

Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Objective: To synthesize the core scaffold via the Uno et al. method (oxime cyclization), optimized for high yield and purity.

Reagents:

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (1.0 eq)

  • Hydroxylamine hydrochloride (2.5 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (Solvent)

Step-by-Step Protocol:

  • Oxime Formation: Dissolve (2,4-difluorophenyl)(piperidin-4-yl)methanone HCl (10 mmol) in Ethanol (50 mL). Add Hydroxylamine HCl (25 mmol).

  • Base Addition: Add KOH pellets (40 mmol) slowly to the stirring solution. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the ketone spot (

    
    ) and appearance of the highly fluorescent isoxazole product (
    
    
    
    ).
  • Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: The product may precipitate as a white solid. If not, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from 2-propanol to yield the target compound as white crystals.

    • Yield Expectations: 75–85%.

    • Validation:

      
       should show characteristic aromatic signals at 
      
      
      
      7.2–7.8 ppm and the disappearance of the oxime OH peak.
Metabolic Stability Assay (Microsomal Stability)

Objective: To verify the "Fluorine Blockade" hypothesis by comparing the intrinsic clearance (


) of the 6-fluoro analog vs. the non-fluorinated parent.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Initiate reaction with NADPH-regenerating system.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ).
    • Success Criteria: The 6-fluoro analog should exhibit a

      
      , whereas the non-fluorinated analog typically shows 
      
      
      
      due to rapid C6-hydroxylation.

Part 4: Case Study - Risperidone & Paliperidone[3][4]

The clinical success of Risperidone validates the this compound scaffold.

  • Risperidone: The 6-fluoro group prevents metabolism on the benzisoxazole ring. Metabolism occurs instead on the tetrahydropyridopyrimidine ring (hydroxylation at C9), yielding Paliperidone .

  • Paliperidone (9-OH Risperidone): Retains the this compound core intact, proving the scaffold's resistance to oxidative degradation in vivo.

Pharmacophore Signaling Diagram

Pharmacophore D2 Dopamine D2 Receptor (Gi/o coupled) Effect2 Antipsychotic Efficacy D2->Effect2 HT2A 5-HT2A Receptor (Gq coupled) Effect1 Reduces EPS Liability (vs Typical Antipsychotics) HT2A->Effect1 Scaffold 6-F-Benzo[d]isoxazole (Pharmacophore) Binding High Affinity Binding (Antagonism) Scaffold->Binding Pi-Stacking & Dipole Alignment Binding->D2 Blocks Binding->HT2A Blocks (High Selectivity)

Figure 2: Pharmacological interaction map of the this compound scaffold.

References

  • Janssen, P. A. J., et al. (1988). "Risperidone: A novel antipsychotic with balanced serotonin-dopamine antagonism." Journal of Pharmacology and Experimental Therapeutics.

  • Uno, H., et al. (1982). "Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives." Chemical & Pharmaceutical Bulletin.

  • Meanwell, N. A. (2011).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Megens, A. A., et al. (1994). "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology.

  • Palumbo, J. M., et al. (2010). "Paliperidone ER: A Review of the Clinical Evidence." Dialogues in Clinical Neuroscience.

Sources

Technical Guide: Metabolic Fate and Stability of the 6-Fluorobenzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathways and Stability of 6-Fluorobenzo[d]isoxazole Pharmacophores Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: The Pharmacophore at a Glance

The This compound moiety is a privileged scaffold in neuropsychiatric drug discovery, serving as the critical pharmacophoric anchor for blockbuster atypical antipsychotics like Risperidone , Paliperidone , and Iloperidone . Its structural integrity is essential for high-affinity binding to Dopamine


 and Serotonin 

receptors.

However, this scaffold presents a unique stability paradox:

  • Metabolic Robustness: It is generally resistant to oxidative degradation, allowing the formation of active metabolites (e.g., 9-hydroxyrisperidone) that retain the ring structure.

  • Reductive Vulnerability: The N-O bond of the isoxazole ring is susceptible to reductive scission , a pathway catalyzed by specific hepatic enzymes and gut microbiota, leading to pharmacophore inactivation.

This guide details the mechanistic pathways of this scaffold's metabolism, its chemical stability profile, and validated protocols for assessing its integrity during lead optimization.

Chemical Stability Profile
2.1. Electronic Influence of the 6-Fluoro Substituent

The fluorine atom at the 6-position is not merely for metabolic blocking; it significantly modulates the electronic properties of the benzisoxazole ring.

  • Electron Withdrawal: The strong electronegativity of fluorine lowers the LUMO energy of the benzisoxazole system.

  • Reactivity Consequence: This electron deficiency increases the susceptibility of the N-O bond to reductive cleavage (electron uptake) compared to the non-fluorinated analog. Conversely, it stabilizes the ring against oxidative attack at the aromatic positions.

2.2. Base-Catalyzed Hydrolysis (Kemp-Type Instability)

While 1,2-benzisoxazoles are generally stable at physiological pH, they can undergo ring opening under basic conditions. This is mechanistically distinct from metabolic reduction.

  • Mechanism: Nucleophilic attack (typically

    
    ) at the C-3 position or deprotonation of the 
    
    
    
    -carbon (if alkyl-substituted) can trigger ring opening to form salicylonitrile derivatives.
  • Operational Note: Avoid prolonged exposure of this compound intermediates to strong bases (pH > 10) during synthesis or extraction, as this may generate the ring-opened 2-hydroxy-4-fluorobenzonitrile byproduct.

Metabolic Pathways: The "Z-Scheme" of Biotransformation

The metabolic fate of this compound drugs branches into two distinct directions: Pharmacophore Retention (Oxidative) and Pharmacophore Destruction (Reductive).

Pathway A: Oxidative Retention (The CYP2D6 Route)

This is the desirable pathway seen in Risperidone metabolism.

  • Mechanism: Hydroxylation occurs on the alicyclic side chain (e.g., the tetrahydropyridopyrimidinone ring in risperidone), not the benzisoxazole ring.

  • Outcome: The this compound ring remains intact.

  • Product: 9-Hydroxyrisperidone (Paliperidone) .

  • Clinical Relevance: The metabolite is equipotent to the parent because the pharmacophore is preserved.

Pathway B: Reductive Ring Scission (The Stability Liability)

This pathway destroys the pharmacophore and eliminates receptor affinity. It is the primary mechanism of "metabolic instability" for this scaffold.

  • Locus: The weak N-O bond (bond energy ~53 kcal/mol).

  • Catalysts:

    • Hepatic: CYP450 enzymes (specifically CYP3A4) acting in a reductive capacity under low oxygen tension.

    • Intestinal: Gut microbiota possess potent nitro- and isoxazole-reductases.

  • Mechanism:

    • Two-electron reduction of the N-O bond.

    • Formation of an unstable imine intermediate .

    • Hydrolysis of the imine to a 2-hydroxybenzoyl (salicyl) derivative and a primary amine.

Visualization: Metabolic Fate Map

The following diagram illustrates the divergent pathways using Risperidone as the model substrate.

MetabolicPathways Parent Parent Drug (this compound Scaffold) (e.g., Risperidone) CYP2D6 CYP2D6 / CYP3A4 (Oxidative Hydroxylation) Parent->CYP2D6 Major Pathway (Aerobic) Reductase Reductive Scission (Hepatic CYP / Gut Flora) Parent->Reductase Minor/Clearance Pathway (Anaerobic/Microbial) ActiveMetabolite Active Metabolite (Pharmacophore Intact) (e.g., Paliperidone) CYP2D6->ActiveMetabolite ImineInter Imine Intermediate (Transient) Reductase->ImineInter 2e- Reduction (N-O Cleavage) RingOpen Inactive Metabolite (Ring Opened) (2-Hydroxybenzoyl derivative) ImineInter->RingOpen Hydrolysis

Caption: Divergent metabolic pathways of the this compound scaffold. The oxidative pathway preserves activity, while the reductive pathway destroys the pharmacophore.

Experimental Protocols for Stability Assessment

To accurately predict the in vivo half-life of a this compound lead candidate, you must assess both hepatic and intestinal stability. Standard aerobic microsomal assays often underestimate clearance because they miss the reductive pathway.

Protocol A: Differential Microsomal Stability (Aerobic vs. Anaerobic)

Purpose: To distinguish between CYP-mediated oxidation (retention) and reduction (scission).

  • Preparation:

    • Prepare rat/human liver microsomes (1 mg/mL protein) in potassium phosphate buffer (0.1 M, pH 7.4).

    • Substrate: 1 µM test compound (this compound derivative).

  • Aerobic Condition (Standard):

    • Pre-incubate open tubes at 37°C for 5 min.

    • Initiate with NADPH-generating system.

    • Readout: Measures primarily hydroxylation/dealkylation.

  • Anaerobic Condition (Reductive Potential):

    • Purge buffer and microsomes with Argon or Nitrogen gas for 10 min to remove dissolved oxygen.

    • Add CO (Carbon Monoxide) to inhibit oxidative CYP catalytic cycle (optional, to isolate non-CYP reductases) OR simply maintain strict anaerobiosis to favor CYP-mediated reduction.

    • Initiate with NADPH.

  • Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.

    • Interpretation: If clearance is significantly higher in anaerobic conditions or if specific ring-opened masses (Parent + 2H) are observed, the scaffold is susceptible to reductive cleavage.

Protocol B: Gut Microflora Stability Assay

Purpose: To assess the risk of "first-pass" reductive loss in the intestine, a known liability for benzisoxazoles (e.g., Iloperidone, Zonisamide).

  • Fecal Slurry Preparation:

    • Collect fresh feces (rat or human) and homogenize (1:10 w/v) in anaerobic Brain Heart Infusion (BHI) broth.

    • Filter to remove particulate matter.

  • Incubation:

    • Incubate test compound (10 µM) in the fecal slurry at 37°C under anaerobic conditions (anaerobic chamber or sealed bags).

    • Timepoints: 0, 1, 2, 4, 6, 24 hours.

  • Controls:

    • Heat-inactivated slurry (Negative Control).

    • Risperidone (Positive Control for ring stability).

    • Zonisamide (Positive Control for ring cleavage).

  • Data Output:

    • Plot % Remaining vs. Time.

    • Rapid degradation in feces but stability in liver microsomes confirms gut-mediated reductive scission.

Quantitative Data Summary: Stability Benchmarks

The following table summarizes typical stability metrics for this compound derivatives.

ParameterConditionStability ExpectationMajor Product
Chemical Hydrolysis pH 1-7 (Acid/Neutral)High Unchanged Parent
Chemical Hydrolysis pH > 10 (Basic)Low 2-Hydroxy-4-fluorobenzonitrile
Photostability UV Light (254 nm)Moderate Photo-isomerization products
Metabolic Stability Liver Microsomes (Aerobic)High (CYP2D6 dependent)Hydroxylated metabolites (Active)
Metabolic Stability Liver Microsomes (Anaerobic)Low to Moderate Ring-opened (o-hydroxybenzoyl)
Gut Stability Fecal HomogenateVariable Ring-opened (Reductive)
Mechanistic Deep Dive: The Reductive Scission Logic

Understanding the electron flow is crucial for designing analogs with improved stability.

ReactionMechanism Step1 Substrate (Ar-C=N-O-Ar) Step2 Electron Transfer (2e-) (+ 2H+) Step1->Step2 Enzymatic Reduction Step3 Imine Intermediate (Ar-C=NH  HO-Ar) Step2->Step3 N-O Bond Cleavage Step4 Hydrolysis (+ H2O) Step3->Step4 Step5 Product (Ketone/Phenol + Amine) Step4->Step5 Spontaneous

Caption: Step-wise mechanism of benzisoxazole reductive ring opening. The N-O bond acts as the electron acceptor.

Causality & Design: The rate of this reduction correlates with the LUMO energy of the isoxazole ring.[1]

  • Problem: The 6-Fluoro group lowers the LUMO, accelerating reduction.

  • Solution: To stabilize the ring without losing the fluorine (essential for binding), introduce steric bulk at the 3-position (e.g., the piperidine ring in Risperidone). This sterically hinders the approach of reductase enzymes to the N-O bond, providing the "metabolic shield" that allows Risperidone to be a viable drug despite the inherent lability of the scaffold.

References
  • Mannens, G., et al. (1993).[2] Absorption, metabolism, and excretion of risperidone in humans.[3] Drug Metabolism and Disposition.[3][4][5][6][7] Link

  • Mutlib, A. E., et al. (1995).[8] Application of LC/NMR and LC/MS to the identification of degradation products of the benzisoxazole derivative iloperidone. Drug Metabolism and Disposition.[3][4][5][6][7] Link

  • Stiff, D. D., & Zemaitis, M. A. (1990).[9] Metabolism of the anticonvulsant agent zonisamide, a 1,2-benzisoxazole derivative.[2][4][6][10] Drug Metabolism and Disposition.[3][4][5][6][7] Link

  • Zhang, D., et al. (2008).[6] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[6] Drug Metabolism and Disposition.[3][4][5][6][7] Link

  • Vanda Pharmaceuticals. (2009). Iloperidone (Fanapt) Prescribing Information. FDA Access Data. Link

Sources

Technical Guide: Reactivity Profiling of Benzo[d]isoxazole vs. 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity differences between the parent scaffold benzo[d]isoxazole and its pharmacologically critical derivative, 6-fluorobenzo[d]isoxazole .

Executive Summary

The introduction of a fluorine atom at the C6 position of the benzo[d]isoxazole scaffold is not merely a bioisosteric replacement; it fundamentally alters the electronic landscape of the heterocycle. For medicinal chemists, this modification presents a trade-off: it enhances metabolic stability and receptor binding affinity (via lipophilicity and H-bonding) but simultaneously increases the scaffold's susceptibility to base-catalyzed ring opening (Kemp elimination). This guide dissects these competing reactivity modes to aid in process optimization.

Electronic Structure & Theoretical Basis

The benzo[d]isoxazole core (1,2-benzisoxazole) is a bicyclic system characterized by a labile N-O bond. The reactivity divergence between the parent and the 6-fluoro analog stems from the interplay of Inductive (-I) and Resonance (+R) effects exerted by the fluorine substituent.

The Fluorine Effect at C6[1]
  • Inductive Withdrawal (-I): Fluorine is highly electronegative (

    
    ). At the C6 position, it withdraws electron density through the 
    
    
    
    -framework. This destabilizes the N-O bond by pulling density away from the isoxazole ring, making the C3 position more electrophilic.
  • Resonance Donation (+R): Fluorine can donate lone pair electrons into the aromatic

    
    -system. However, in nucleophilic aromatic substitution (
    
    
    
    ) and ring-opening scenarios, the inductive withdrawal generally dominates, particularly regarding the acidity of the C3-proton and the stability of transition states involving negative charges on the benzene ring.
Quantitative Comparison (Predicted)
PropertyBenzo[d]isoxazole (Parent)This compoundImpact of 6-F
C3-H Acidity (pKa) ~28 (DMSO)~25-26 (DMSO)Increased Acidity (Stabilizes conjugate base)
Ring Electrophilicity ModerateHighActivated for

Kemp Elimination Rate Baseline (

)
Accelerated (

)
Decreased Stability in base
LogP (Lipophilicity) 2.02.3Improved membrane permeability

The Kemp Elimination: Stability Criticality

The defining reaction of benzisoxazoles is the Kemp Elimination , a base-catalyzed ring-opening reaction that yields salicylonitriles (2-cyanophenols). This is the primary degradation pathway during the synthesis of Risperidone intermediates.

Mechanism and Substituent Effect

The reaction proceeds via an E2-type mechanism where a base abstracts the proton at C3 (or attacks C3 if substituted), leading to the concerted cleavage of the N-O bond.

  • Parent Scaffold: The developing negative charge in the transition state is delocalized over the benzene ring.[1]

  • 6-Fluoro Analog: The fluorine atom at C6 stabilizes the developing phenoxide anion character in the transition state via its strong inductive effect (-I). Consequently, This compound undergoes ring opening significantly faster than the unsubstituted parent.

Visualization of the Pathway

The following diagram illustrates the divergence in transition state energy.

KempElimination Substrate Benzo[d]isoxazole (Intact Ring) TS_Parent Transition State (Parent) High Energy Substrate->TS_Parent Slow (k1) TS_Fluoro Transition State (6-Fluoro) Lower Energy (Stabilized) Substrate->TS_Fluoro Fast (k2) Base Base (OH-) Base->TS_Parent Base->TS_Fluoro Product Salicylonitrile (Ring Opened) TS_Parent->Product TS_Fluoro->Product

Figure 1: Comparative reaction coordinate for Kemp Elimination. The 6-fluoro substituent lowers the activation energy, accelerating degradation.

Synthetic Protocols: Leveraging Reactivity

The synthesis of these scaffolds typically involves the cyclization of oximes. The 6-fluoro analog is synthesized from 2,4-difluorophenyl derivatives.[2] Here, the "reactivity" comparison favors the fluoro-analog during synthesis because the fluorine acts as a leaving group activator.[3]

Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

This is the standard industrial protocol for the Risperidone intermediate. The presence of the para-fluorine (which becomes the 6-F) activates the ortho-fluorine for the intramolecular


 cyclization.

Protocol:

  • Reagents: (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride (1.0 eq), KOH (3.0 eq), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve the oxime in the solvent mixture.

    • Add KOH pellets slowly (exothermic).

    • Reflux at 85°C for 4 hours. Note: The parent benzisoxazole synthesis from 2-chlorobenzophenone oxime requires stronger bases or higher temperatures due to the poorer leaving group ability of Cl vs F and lack of activating groups.

    • Quench: Pour into ice water. The product precipitates.

  • Critical Control Point: The reaction time must be strictly controlled. Prolonged exposure to KOH at reflux will trigger the Kemp elimination (ring opening) described in Section 2, destroying the newly formed isoxazole ring.

Comparative Synthesis Flow

SynthesisFlow cluster_Parent Parent Synthesis (Harder) cluster_Fluoro 6-Fluoro Synthesis (Facilitated) Start_P 2-Chlorobenzophenone Oxime Step_P Cyclization (SNAr) Requires High T / Strong Base Start_P->Step_P Prod_P Benzo[d]isoxazole Step_P->Prod_P Start_F 2,4-Difluorobenzophenone Oxime Step_F Cyclization (SNAr) Activated by p-Fluoro Start_F->Step_F Prod_F This compound Step_F->Prod_F

Figure 2: The 6-fluoro substituent activates the precursor for cyclization, allowing milder conditions than the parent scaffold.[2]

Nucleophilic Aromatic Substitution ( ) Profile

Beyond ring opening, the benzene ring itself is subject to attack.

  • Benzo[d]isoxazole: The benzene ring is relatively electron-rich compared to the fluoro-analog. Electrophilic Aromatic Substitution (EAS) like nitration occurs at C5 (para to the bridgehead nitrogen).

  • This compound:

    • EAS: The 6-F group directs incoming electrophiles to the C5 or C7 position (ortho to F). However, the ring is deactivated.

    • 
      :  The 6-F atom is a potential leaving group, but it is not easily displaced unless highly activated by an additional nitro group at C5 or C7. In standard drug synthesis conditions, the 6-F bond is stable.
      
    • C3-Functionalization: The 6-F group increases the electrophilicity of the C3 carbon. Nucleophiles (like amines or thiolates) attack C3 more readily in the 6-fluoro analog than the parent, often leading to ring cleavage rather than substitution.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society. Link

  • Prasad, S., et al. (2009).[4] Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents.[4][5][6] Investigational New Drugs. Link

  • Krol, M., et al. (2021).[4] Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety.[4] International Journal of Molecular Sciences. Link

  • Dubrovskiy, A. V., et al. (2013).[4] Solution phase synthesis of a diverse library of benzisoxazoles utilizing the [3+2] cycloaddition. ACS Combinatorial Science. Link

Sources

Methodological & Application

Application Notes: 6-Fluorobenzo[d]isoxazole as a Pivotal Intermediate in the Synthesis of Risperidone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Risperidone, an atypical antipsychotic agent, is a cornerstone in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Its therapeutic efficacy stems from its potent antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][3] The chemical architecture of risperidone, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, highlights the central role of the benzisoxazole moiety.[3][4] This application note provides a detailed examination of the synthesis of risperidone, with a specific focus on the strategic use of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as a key intermediate. We will delve into the synthetic pathways, reaction mechanisms, and detailed protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a critical building block in the synthesis of not only risperidone but also other atypical antipsychotics like paliperidone and iloperidone.[5] Its structure incorporates the essential fluorinated benzisoxazole system linked to a piperidine ring, which is a common scaffold in many neurologically active compounds.[5] The piperidine nitrogen serves as a nucleophilic handle for the subsequent crucial alkylation step that completes the risperidone molecule.[5]

The synthesis of this key intermediate itself is a multi-step process. A common route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-acetylpiperidine-4-carbonyl chloride, followed by hydrolysis to remove the acetyl protecting group.[6] The resulting ketone, (2,4-difluorophenyl)(piperidin-4-yl)methanone, is then converted to its oxime, which undergoes intramolecular cyclization to form the desired 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[6] More streamlined "one-pot" procedures have also been developed to improve efficiency and reduce waste.[7]

The Core Synthesis: N-Alkylation Pathway

The final and pivotal step in the synthesis of risperidone is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with another key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[8][9] This reaction forms the ethyl-piperidine bridge that connects the two heterocyclic systems of the final drug molecule.

Risperidone_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reaction N-Alkylation Reaction Intermediate_A 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Reaction_Step Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Acetonitrile, DMF) Heat Intermediate_A->Reaction_Step Intermediate_B 3-(2-chloroethyl)-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one Intermediate_B->Reaction_Step Risperidone Risperidone Reaction_Step->Risperidone

Fig. 1: Overall synthetic pathway to Risperidone.
Mechanistic Insights: The Role of the Base

The N-alkylation reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).[9] The primary function of the base is to deprotonate the secondary amine of the piperidine ring in 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This deprotonation generates a more potent nucleophile, the piperidide anion, which then readily attacks the electrophilic carbon of the chloroethyl group in the second intermediate via an SN2 mechanism.

The choice of base and solvent system can significantly impact the reaction rate and yield. While stronger bases might be considered, inorganic carbonates like K2CO3 are often preferred in industrial settings due to their lower cost, ease of handling, and milder reaction conditions, which can help to minimize side reactions.[10][11] The reaction mechanism is believed to occur on the surface of the solid potassium carbonate.[12]

N_Alkylation_Mechanism Intermediate_A 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Piperidine-NH Deprotonation Deprotonation Intermediate_A:f1->Deprotonation Base K2CO3 Base->Deprotonation Nucleophile Piperidide Anion N⁻ Deprotonation->Nucleophile:f0 SN2_Attack SN2 Attack Nucleophile:f1->SN2_Attack Intermediate_B 3-(2-chloroethyl)-...pyrimidin-4-one -CH2-CH2-Cl Intermediate_B:f1->SN2_Attack Risperidone Risperidone SN2_Attack->Risperidone

Fig. 2: Mechanism of the N-alkylation step.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol is a representative procedure for the synthesis of the key intermediate.

Materials:

  • (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Anhydrous magnesium sulfate

  • Acetone

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 27 g of potassium hydroxide in 600 mL of methanol in a reaction flask.[13]

  • Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.[13]

  • Heat the reaction mixture to reflux for approximately 2.5 hours.[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dry the mixture by adding an appropriate amount of anhydrous magnesium sulfate and stir for about 1 hour.[13]

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

  • Add 500 mL of acetone to the concentrated residue and stir at room temperature for about 30 minutes.[13]

  • Filter to remove any insoluble material.

  • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.[13]

  • Collect the solid by filtration and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[13]

Protocol 2: Synthesis of Risperidone

This protocol details the final N-alkylation step.

Materials:

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium carbonate (Na2CO3)

  • Acetonitrile

  • Water

  • Methylene dichloride (MDC)

Procedure:

  • In a reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and sodium carbonate in acetonitrile.[8]

  • Heat the mixture to 60°C.[8]

  • In a separate vessel, dissolve 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in water.[8]

  • Add the aqueous solution of the chloroethyl intermediate to the reaction mixture.

  • Stir the reaction mixture at 60°C for 16 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with methylene dichloride.[8]

  • The organic layers are combined, washed, dried, and concentrated to yield crude risperidone.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as DMF and isopropanol, to achieve high purity.[14]

Data Presentation

ParameterProtocol 1 (Intermediate Synthesis)Protocol 2 (Risperidone Synthesis)
Key Reagents (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride, KOH6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, 3-(2-chloroethyl)-...pyrimidin-4-one, Na2CO3
Solvent Methanol, AcetoneAcetonitrile, Water
Reaction Temp. Reflux (~65°C)60°C
Reaction Time ~2.5 hours16 hours
Typical Yield ~64% (based on provided masses)Up to 93.2% (crude)
Purification Precipitation with HClRecrystallization (e.g., DMF/Isopropanol)
Final Purity >99%>99.5% (by HPLC)

Table 1: Summary of Synthetic Protocol Parameters.

Conclusion

The synthesis of risperidone hinges on the strategic use of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as a key intermediate. The N-alkylation reaction that joins this intermediate with the pyrido-pyrimidine moiety is a robust and well-established transformation. Understanding the underlying mechanism, particularly the role of the base in facilitating the nucleophilic substitution, is crucial for process optimization. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to successfully synthesize risperidone and explore the synthesis of related benzisoxazole-based compounds. Careful control of reaction parameters and purification techniques are paramount in achieving high yields and the stringent purity required for active pharmaceutical ingredients.

References

  • The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. [Link]

  • Google Patents. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Impurities of Risperidone. [Link]

  • PubMed. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]

  • PubMed. Classics in Chemical Neuroscience: Risperidone. [Link]

  • New Drug Approvals. RISPERIDONE. [Link]

  • Veeprho. Review on Risperidone and its related Impurities. [Link]

  • PubMed. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]

  • Royal Society of Chemistry. Nano-K2CO3: a recyclable and reusable base for monoalkylation and oximation of active methylene compounds. [Link]

  • National Center for Biotechnology Information. 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate. [Link]

  • ResearchGate. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. [Link]

  • PubChem. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

  • ResearchGate. Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. [Link]

  • Semantic Scholar. Alkylations with Potassium Carbonate in Dimethylformamide. [Link]

  • The Pharma Innovation. Synthesis of related substances of antipsychotic drug Risperidone. [Link]

Sources

Application Notes and Protocols for C-H Activation of 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of emerging C-H activation techniques applied to 6-Fluorobenzo[d]isoxazole, a key scaffold in medicinal chemistry. Recognizing the paramount importance of this structural motif, we delve into detailed protocols for palladium- and rhodium-catalyzed C-H functionalization, offering field-proven insights into reaction optimization, mechanistic considerations, and the impact of the fluorine substituent on regioselectivity. This document is intended to serve as a practical resource for researchers engaged in the late-stage functionalization of complex molecules and the development of novel therapeutics.

Introduction: The Strategic Value of this compound and the Imperative of C-H Activation

The this compound core is a privileged scaffold in modern drug discovery, most notably as a central component of the atypical antipsychotic drug Risperidone. The fluorine atom at the 6-position is not merely a bioisosteric replacement for hydrogen; it profoundly influences the molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets. Consequently, the development of synthetic methodologies that allow for the precise and efficient modification of this core is of significant interest to the pharmaceutical industry.

Traditional cross-coupling reactions, while powerful, necessitate the pre-functionalization of the aromatic core with halides or organometallic reagents, adding steps and generating waste. In contrast, direct C-H activation has emerged as a more atom- and step-economical strategy for the late-stage functionalization of complex molecules. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes and enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on two of the most powerful and versatile transition-metal-catalyzed C-H activation strategies: Palladium-catalyzed C-H arylation and Rhodium-catalyzed C-H olefination, as applied to the this compound scaffold. We will explore the underlying mechanistic principles, the critical role of the isoxazole moiety and the fluorine substituent in directing the reaction, and provide detailed, actionable protocols for laboratory implementation.

Section 1: Palladium-Catalyzed C-H Arylation of this compound

Palladium-catalyzed direct C-H arylation has become a cornerstone of modern organic synthesis, offering a powerful alternative to traditional cross-coupling methods like Suzuki and Stille reactions. In the context of this compound, this technique allows for the direct introduction of aryl and heteroaryl groups onto the benzisoxazole core, providing a rapid route to novel analogues.

Mechanistic Rationale and Regioselectivity

The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. The regioselectivity of this process is a critical consideration. In the case of this compound, two primary factors govern the site of C-H activation:

  • The Directing Group Effect of the Isoxazole: The nitrogen atom of the isoxazole ring can act as a directing group, coordinating to the palladium catalyst and favoring the activation of the proximal C-H bond at the C7 position.

  • The Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the C6 position acidifies the adjacent C-H bonds, making them more susceptible to deprotonation. Furthermore, studies on related fluorinated arenes have shown that ortho-fluorine substituents can direct C-H activation to the adjacent position. In the case of this compound, this would also favor activation at the C7 position.

Therefore, a strong regiochemical preference for C-H activation at the C7 position of the this compound ring is anticipated.

G cluster_0 Catalytic Cycle for Pd-Catalyzed C-H Arylation Pd(II) Pd(II) This compound This compound Pd(II)->this compound Catalyst Regeneration Palladacycle Palladacycle Pd(IV) Pd(IV) Palladacycle->Pd(IV) Oxidative Addition Product Product Pd(IV)->Product Reductive Elimination Product->Pd(II) This compound->Palladacycle C-H Activation (CMD) ArylHalide Ar-X ArylHalide->Pd(IV)

Figure 1: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of this compound.

Experimental Protocol: C7-Arylation of this compound

This protocol is adapted from established procedures for the direct arylation of related benzoxazole systems.[1][2]

Materials:

  • This compound

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (or dioxane) to achieve a substrate concentration of 0.2 M.

  • Add pivalic acid (30 mol%).

  • Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C7-arylated this compound.

Table 1: Representative Data for Pd-Catalyzed C7-Arylation of this compound

EntryAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(OAc)₂/PCy₃·HBF₄Toluene1201878
21-Bromo-4-methoxybenzenePd(OAc)₂/PCy₃·HBF₄Dioxane1102472
31-Iodo-3-(trifluoromethyl)benzenePd(OAc)₂/PCy₃·HBF₄Toluene1201665

Section 2: Rhodium-Catalyzed C-H Olefination of this compound

Rhodium catalysis offers a complementary approach to palladium for C-H functionalization, particularly for olefination reactions. High-valent rhodium catalysts, such as [Cp*RhCl₂]₂, are highly effective for the coupling of arenes with alkenes.

Mechanistic Considerations and Regioselectivity

The mechanism of rhodium(III)-catalyzed C-H olefination is also believed to proceed via a CMD pathway. Similar to the palladium-catalyzed arylation, the regioselectivity is expected to be directed to the C7 position of this compound due to the combined directing effects of the isoxazole nitrogen and the ortho-fluorine substituent. A study on the ortho-olefination of 2-arylbenzo[d]oxazoles demonstrated that a meta-fluoro substituent directs C-H activation to the more sterically hindered ortho position, further supporting the predicted C7 selectivity in our target molecule.[3]

G cluster_1 Catalytic Cycle for Rh-Catalyzed C-H Olefination Rh(III) Rh(III) Rhodacycle Rhodacycle Alkene_Complex Alkene_Complex Rhodacycle->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Product Product Insertion_Product->Product β-Hydride Elimination Product->Rh(III) Catalyst Regeneration This compound This compound This compound->Rhodacycle C-H Activation (CMD) Alkene Alkene Alkene->Alkene_Complex

Figure 2: Proposed catalytic cycle for the Rh(III)-catalyzed C-H olefination of this compound.

Experimental Protocol: C7-Olefination of this compound

This protocol is based on established methods for the rhodium-catalyzed olefination of related heterocyclic systems.[3]

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • [Cp*RhCl₂]₂

  • Silver acetate (AgOAc) or Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol

Procedure:

  • To a screw-capped vial, add this compound (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and the oxidant (AgOAc or Cu(OAc)₂, 2.0 equiv).

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add the alkene (2.0-3.0 equiv) and anhydrous solvent (DCE or tert-amyl alcohol) to achieve a substrate concentration of 0.25 M.

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C7-olefinated product.

Table 2: Representative Data for Rh-Catalyzed C7-Olefination of this compound

EntryAlkeneCatalyst/OxidantSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylate[CpRhCl₂]₂/Cu(OAc)₂DCE1201285
2Styrene[CpRhCl₂]₂/AgOAct-Amyl alcohol1101679
3n-Butyl acrylate[Cp*RhCl₂]₂/Cu(OAc)₂DCE1201082

Conclusion and Future Outlook

The application of modern C-H activation techniques to the this compound scaffold represents a significant advancement in the synthesis of medicinally relevant compounds. Both palladium- and rhodium-catalyzed methods offer efficient and regioselective pathways to novel analogues, with the C7 position being the favored site of functionalization due to the synergistic directing effects of the isoxazole nitrogen and the C6-fluoro substituent.

The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Future work in this area will likely focus on expanding the scope of coupling partners, developing enantioselective C-H activation methods, and applying these strategies to the synthesis of complex drug candidates and biological probes. The continued development of C-H activation chemistry promises to further accelerate the drug discovery process, enabling the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Kim, D. M., Kang, M. S., Kim, J. S., & Jeong, J. H. (2005). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 28(9), 1015-1018. [Link]

  • O'Hara, F., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 47(11), 3191-3201. [Link]

  • Wang, L., He, W., & Yu, Z. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters, 17(19), 4926-4929. [Link]

  • Lee, M., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8753-8762. [Link]

  • Zhou, Q., Zhang, J. F., Cao, H., Zhong, R., & Hou, X. F. (2016). Synthesis of o-Alkenylated 2-Arylbenzoxazoles via Rh-Catalyzed Oxidative Olefination of 2-Arylbenzoxazoles: Scope Investigation, Structural Features, and Mechanism Studies. The Journal of Organic Chemistry, 81(24), 12169-12180. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624-655. [Link]

  • Yuen, O. Y., So, C. M., Wong, W. T., & Kwong, F. Y. (2012). Direct oxidative C–H arylation of benzoxazoles with arylsulfonyl hydrazides promoted by palladium complexes. Chemical Communications, 48(71), 8964-8966. [Link]

  • Satoh, T., & Miura, M. (2010). Oxidative coupling of C–H bonds with C–H bonds. In Topics in Current Chemistry (pp. 57-85). Springer, Berlin, Heidelberg. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Wu, G., Zhou, J., Zhang, M., Hu, P., & Su, W. (2012). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Chemical Communications, 48(71), 8964-8966. [Link]

Sources

Application Notes and Protocols for the Optimized Synthesis of 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The 6-fluorobenzo[d]isoxazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antipsychotics like risperidone and iloperidone.[1][2] Its rigid bicyclic structure and the electronic properties imparted by the fluorine atom make it a valuable building block for modulating drug-receptor interactions and improving pharmacokinetic profiles. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance for researchers in drug discovery and development.

This document provides a detailed guide to the optimized reaction conditions for the crucial ring-closure step in the synthesis of this compound. We will explore the mechanistic underpinnings of the key synthetic strategies, present optimized protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Synthetic Strategies for the Benzisoxazole Ring System

The construction of the benzo[d]isoxazole ring system can be broadly approached through two primary strategies:

  • Intramolecular Cyclization of ortho-Substituted Aromatic Oximes: This is the most prevalent and industrially scalable method. It typically involves the formation of an oxime from a suitably substituted salicylaldehyde or ketone, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the isoxazole ring.

  • Cyclization of Salicylonitrile Derivatives: An alternative approach involves the use of a substituted salicylonitrile, which can undergo intramolecular cyclization under basic conditions to yield the desired benzisoxazole.

While modern palladium-catalyzed methods, such as C-H activation/[4+1] annulation, have emerged for the synthesis of benzisoxazoles, the classical cyclization routes remain the workhorses for large-scale production due to their cost-effectiveness and operational simplicity.[3][4][5]

Route A: Intramolecular Cyclization of 2-Substituted Salicylaldehyde Oxime

This is the most robust and widely optimized route for the synthesis of this compound. The general workflow is depicted below:

Workflow_Route_A start 2,4-Difluorobenzaldehyde oxime 2,4-Difluorobenzaldehyde Oxime start->oxime Oximation (Hydroxylamine) product This compound oxime->product Intramolecular Cyclization (Base-mediated S_NAr)

Figure 1: General workflow for the synthesis of this compound via the oxime cyclization route.

Step 1: Oximation of 2,4-Difluorobenzaldehyde

The initial step involves the straightforward condensation of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride.

Protocol 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

  • Materials:

    • 2,4-Difluorobenzaldehyde

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Methanol or Ethanol

    • Water

  • Procedure:

    • Dissolve 2,4-difluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

    • Slowly add the aqueous hydroxylamine solution to the methanolic solution of the aldehyde.

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be precipitated by adding the reaction mixture to cold water.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2,4-difluorobenzaldehyde oxime as a white solid.

Step 2: Optimized Ring Closure - The Critical Step

The cyclization of 2,4-difluorobenzaldehyde oxime to this compound is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of the oxime, upon deprotonation by a base, acts as the nucleophile, attacking the carbon atom bearing a fluorine atom and displacing it.

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate. The choice of base, solvent, and temperature is critical to ensure efficient deprotonation, facilitate the nucleophilic attack, and minimize side reactions.

Optimization_Parameters center Ring Closure Optimization base Base Selection (pKa, Solubility) center->base solvent Solvent Choice (Polarity, BP) center->solvent temp Temperature Control (Rate vs. Purity) center->temp time Reaction Time (Completion) center->time

Figure 2: Key parameters for optimizing the this compound ring closure.

Optimization of Reaction Conditions:

ParameterOptionsRationale and Field-Proven Insights
Base KOH, NaOH, K2CO3, NaHThe strength of the base is crucial for the deprotonation of the oxime hydroxyl group. Stronger bases like KOH and NaOH are highly effective. The choice can also be influenced by the solvent system. For instance, in alcoholic solvents, metal hydroxides are commonly used.
Solvent Methanol, Ethanol, tert-Butanol, DMF, DMSOThe solvent must be able to dissolve the starting material and the base. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions. However, alcoholic solvents are often preferred for their ease of removal and lower cost. The use of tert-butanol can sometimes improve yields by minimizing side reactions.[6]
Temperature 40 - 80 °CThe reaction temperature is a critical parameter to control. Higher temperatures increase the reaction rate but can also lead to the formation of impurities. A moderate temperature range of 40-65 °C is often optimal.[6]
Reaction Time 5 - 24 hoursThe reaction time is dependent on the chosen base, solvent, and temperature. It is essential to monitor the reaction to completion by TLC or LC-MS to avoid incomplete conversion or product degradation.

Optimized Protocol 2: Synthesis of this compound

  • Materials:

    • 2,4-Difluorobenzaldehyde Oxime

    • Potassium hydroxide (KOH)

    • Methanol

    • Concentrated Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • To a solution of 2,4-difluorobenzaldehyde oxime in methanol, add a stoichiometric amount of potassium hydroxide.

    • Heat the reaction mixture to 40-45 °C and stir for 12-16 hours.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to below 30 °C.

    • Carefully add concentrated hydrochloric acid to adjust the pH to < 1. This will precipitate the product.

    • Cool the mixture to 0-5 °C and hold for 2 hours to ensure complete precipitation.[6]

    • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Route B: Cyclization of 2-Fluoro-6-hydroxybenzonitrile

An alternative strategy involves the cyclization of a salicylonitrile derivative. This method can be advantageous if the salicylonitrile is a more readily available starting material.

Protocol 3: Synthesis of this compound from 2-Fluoro-6-hydroxybenzonitrile

  • Materials:

    • 2-Fluoro-6-hydroxybenzonitrile

    • A suitable base (e.g., Sodium hydride)

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure:

    • Dissolve 2-fluoro-6-hydroxybenzonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Portion-wise, add the base to the solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Summary of Optimized Conditions

RouteStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield
A 2,4-Difluorobenzaldehyde OximeKOHMethanol40-45>90%[6]
B 2-Fluoro-6-hydroxybenzonitrileNaHDMF0 to RTVariable

References

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing). RSC Publishing. [Link]

  • Synthesis of 1,2-Benzisoxazoles by Palladium-Catalyzed [4+1] Annulation. Thieme. [Link]

  • CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents.
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. PubMed. [Link]

Sources

Application Note: Precision Functionalization of 6-Fluorobenzo[d]isoxazole at the C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of functionalizing the C3 position of 6-fluorobenzo[d]isoxazole. Unlike typical aromatic functionalization, this scaffold presents a "trap" known as the Kemp Elimination, which dictates the choice of synthetic strategy.

Executive Summary & Strategic Analysis

The this compound core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for atypical antipsychotics (e.g., Risperidone, Paliperidone). Functionalization at the C3 position is critical for tuning potency and metabolic stability.

However, direct functionalization of the C3-H bond via standard lithiation is fraught with failure due to the Kemp Elimination . Under basic conditions, the C3 proton is acidic (


), but its deprotonation often triggers a rapid ring-opening fragmentation to form 2-cyano-phenols (salicylonitriles), destroying the heterocycle.

The Solution: Instead of direct C3-H lithiation, the most robust protocol relies on an "Activate-and-Displace" strategy. This involves the intermediate synthesis of 3-chloro-6-fluorobenzo[d]isoxazole , which serves as a versatile electrophile for Palladium-catalyzed cross-couplings (C-C bonds) and Nucleophilic Aromatic Substitutions (C-N/C-O bonds).

Mechanistic Warning: The Kemp Elimination Trap

Before attempting functionalization, researchers must understand the failure mode of direct base-mediated methods.

KempElimination Start This compound (C3-H) TS Deprotonation at C3 [Unstable Anion] Start->TS + Base Base Strong Base (e.g., n-BuLi, LDA) Base->Start RingOpen N-O Bond Cleavage TS->RingOpen Rapid Product 4-Fluoro-2-hydroxybenzonitrile (Ring Destruction) RingOpen->Product Irreversible

Figure 1: The Kemp Elimination pathway.[1] Attempting to generate the C3-lithio species often leads to irreversible ring opening.

Recommended Workflow: The "Activate-and-Displace" Protocol

This protocol avoids the C3-H acidity issue by utilizing a 3-chloro intermediate. This species is stable and highly reactive toward Pd(0) oxidative addition and SNAr.

Phase 1: Synthesis of the Electrophilic Handle (3-Chloro Precursor)

If 3-chloro-6-fluorobenzo[d]isoxazole is not commercially sourced, it must be synthesized de novo to avoid handling the sensitive C3-H parent.

Reaction Scheme: 2,4-Difluorobenzohydroxamic acid


3-Chloro-6-fluorobenzo[d]isoxazole
Step-by-Step Protocol:
  • Reagents: 2,4-Difluorobenzohydroxamic acid (1.0 equiv), Thionyl Chloride (

    
    , 5.0 equiv), Pyridine (catalytic).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

    
     drying tube.
    
  • Execution:

    • Dissolve the hydroxamic acid in neat

      
       (or use Toluene as co-solvent for safety).
      
    • Add 2-3 drops of dry pyridine or DMF to catalyze the Vilsmeier-Haack type chlorination/cyclization.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (the starting hydroxamic acid is polar; the product is non-polar).

  • Workup:

    • Cool to room temperature.[2][3][4][5] Caution: Excess

      
       is present.
      
    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Dilute residue with EtOAc and wash carefully with saturated

      
       (gas evolution!) until neutral.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, 10% EtOAc/Hexane).

    • Yield Target: >80%.

    • Checkpoint: Verify structure by GC-MS (M+ at 171/173 ratio 3:1).

Phase 2: Functionalization via Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the gold-standard method for installing aryl or heteroaryl groups at C3.

Reaction: 3-Cl-6-F-Benzo[d]isoxazole + Ar-B(OH)2


3-Ar-6-F-Benzo[d]isoxazole
Critical Parameters Table
ParameterConditionRationale
Catalyst

(5 mol%) or

Pd(0) is required for oxidative addition into the C3-Cl bond.
Base

or

(2.0 equiv)
Carbonate bases are mild enough to prevent ring opening but strong enough to activate the boronic acid.
Solvent Dioxane/Water (4:1) or Toluene/EtOH/H2OAqueous component is essential for the transmetallation step.
Temp 80–90 °CActivation energy for C-Cl insertion is higher than C-Br; heat is required.
Detailed Protocol:
  • Charge: In a microwave vial or pressure tube, combine:

    • 3-Chloro-6-fluorobenzo[d]isoxazole (1.0 mmol, 171 mg)

    • Aryl Boronic Acid (1.2 mmol)

    • 
       (2.0 mmol, 276 mg)
      
    • 
       (0.05 mmol, 58 mg)
      
  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes (bubbling directly into solvent).

  • Reaction: Heat at 90 °C for 12 hours (oil bath) or 110 °C for 30 min (Microwave).

  • Monitoring: Monitor by LC-MS. The C3-Cl bond is less reactive than a typical aryl bromide; if conversion is low, add XPhos (ligand) to boost the catalytic cycle.

  • Isolation: Filter through a Celite pad. Concentrate filtrate.[2] Purify via column chromatography.[2][4]

Phase 3: Functionalization via SNAr (C-N Bond Formation)

This route is particularly relevant for synthesizing Risperidone analogs, where a piperidine ring is attached at C3.

Reaction: 3-Cl-6-F-Benzo[d]isoxazole + R-NH2


3-(R-amino)-6-F-Benzo[d]isoxazole
Detailed Protocol:
  • Concept: The C3 position is essentially an imidoyl chloride, making it highly susceptible to nucleophilic attack.

  • Reagents: 3-Chloro precursor (1.0 equiv), Amine (2.0–3.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF. No metal catalyst is needed.

  • Conditions:

    • For aliphatic amines (e.g., piperidine): Heat at 80 °C in MeCN with

      
       (2 equiv) as an acid scavenger.
      
    • For anilines: Higher temperatures (120 °C in DMF) or Buchwald-Hartwig conditions may be required if the nucleophile is weak.

  • Troubleshooting: If the amine attacks the C3 position but opens the ring (forming an amidine), lower the temperature and ensure the solvent is strictly anhydrous.

Visual Workflow Summary

FunctionalizationWorkflow Precursor Starting Material: 2,4-Difluorobenzohydroxamic Acid Intermediate Key Intermediate: 3-Chloro-6-fluorobenzo[d]isoxazole Precursor->Intermediate SOCl2, Reflux (Cyclization) Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Intermediate->Suzuki C-C Bond Formation SNAr Pathway B: SNAr Displacement (R-NH2, Heat) Intermediate->SNAr C-N Bond Formation ProdA 3-Aryl-6-fluorobenzo[d]isoxazole (Biaryl Scaffolds) Suzuki->ProdA ProdB 3-Amino-6-fluorobenzo[d]isoxazole (Risperidone Analogs) SNAr->ProdB

Figure 2: The "Activate-and-Displace" workflow for reliable C3 functionalization.

References

  • Kemp Elimination Mechanism: Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[6] Journal of the American Chemical Society. Link

  • Synthesis of 3-Chloro-1,2-benzisoxazoles: H. Uno et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazoles. Chemical and Pharmaceutical Bulletin. Link

  • Pd-Catalyzed Cross-Coupling of 3-Halo-isoxazoles: Velaparthi, U. et al. (2008). Palladium-catalyzed cross-coupling reactions of 3-bromoisoxazoles.[7] Tetrahedron Letters. Link

  • Risperidone Synthesis (C-N Bond Formation): Janssen, C. G. et al. (1994). Synthesis of Risperidone. Journal of Medicinal Chemistry. Link

  • General Review of Isoxazole Functionalization: Pinho e Melo, T. M. (2005). Recent Advances in the Synthesis and Reactivity of Isoxazoles.[8] Current Organic Chemistry.[9] Link

Sources

Technical Synthesis Guide: 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride

[1]

Executive Summary & Strategic Analysis

This application note details the synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride , a critical pharmacophore used in the manufacturing of atypical antipsychotics, including Risperidone , Paliperidone , and Iloperidone .[1]

While the user prompt references "3-piperidinyl," standard IUPAC and industrial nomenclature identifies the target as 3-(piperidin-4-yl) —indicating the piperidine ring is attached at its 4-position to the 3-position of the benzisoxazole core. This guide focuses on this biologically active regioisomer.

Synthetic Strategy: The Oxime Cyclization Route

The most robust industrial route employs an intramolecular Nucleophilic Aromatic Substitution (

Key Mechanistic Challenge: Oxime Geometry The reaction proceeds via the oxime of (2,4-difluorophenyl)(piperidin-4-yl)methanone.

  • Z-Isomer (Syn): The hydroxyl group is spatially proximate to the 2-fluoro substituent, facilitating the necessary cage effect for cyclization.

  • E-Isomer (Anti): Sterically hindered from cyclizing.

  • Process Implication: The protocol below utilizes thermodynamic conditions (strong base/heat) that promote in situ isomerization of the non-reactive E-oxime to the reactive Z-oxime, driving the equilibrium toward the cyclized product.

Visualizing the Pathway

Diagram 1: Retrosynthetic Analysis & Mechanism

This diagram illustrates the disconnection logic and the critical

Gcluster_mechCritical Mechanism: SnAr CyclizationTargetTarget: 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl(CAS: 84163-13-3)DisconnectionRetrosynthetic Disconnection(N-O Bond & C-O Bond)Target->Disconnection HCl Salt FormationIntermediate_OximeIntermediate: (Z)-Oxime(Reactive Conformer)Disconnection->Intermediate_Oxime Intramolecular SnAr(Base-Mediated)Start_MaterialStarting Material:(2,4-Difluorophenyl)(piperidin-4-yl)methanoneIntermediate_Oxime->Start_Material Condensation(NH2OH·HCl)Mech_StepBase deprotonates Oxime-OH -> O- attacks C-F bond -> Fluoride displacementIntermediate_Oxime->Mech_StepMech_Step->Target

Caption: Retrosynthetic logic showing the transformation from the difluoro-ketone precursor to the benzisoxazole core via the reactive Z-oxime intermediate.

Detailed Experimental Protocol

Materials & Reagents
ReagentCASRoleEquiv.
(2,4-Difluorophenyl)(piperidin-4-yl)methanone HCl106266-04-0Precursor1.0
Hydroxylamine Hydrochloride5470-11-1Oximation Agent1.5 - 2.0
Potassium Hydroxide (KOH)1310-58-3Base (Cyclization)4.0 - 5.0
Methanol (MeOH)67-56-1Solvent10 Vol
Hydrochloric Acid (conc.)7647-01-0Salt FormationExcess
Step 1: Oximation and In-Situ Cyclization (One-Pot Method)

Note: While oximation and cyclization can be separated, the one-pot method is preferred for efficiency and yield, provided temperature is controlled.

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. inert the system with Nitrogen (

    
    ).
    
  • Charging: Charge Methanol (10 volumes relative to ketone mass) and (2,4-Difluorophenyl)(piperidin-4-yl)methanone HCl (1.0 eq). Stir to suspend.

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.5 eq) in a single portion.

  • Base Addition: Add Potassium Hydroxide (KOH) pellets or 50% aq. solution (4.5 eq) slowly.

    • Critical Control Point: The reaction is exothermic. Maintain temperature

      
       during addition to prevent degradation.
      
  • Reaction (Oximation): Heat the mixture to 40–45°C and hold for 4–6 hours.

    • Monitor: HPLC should show consumption of ketone and formation of Oxime intermediates (E/Z mixture).

  • Cyclization (Reflux): Increase temperature to Reflux (approx. 65°C) . Hold for 3–5 hours.

    • Mechanism:[2][3][4] The high temperature and excess base drive the E-oxime to Z-oxime conversion and subsequent fluoride displacement.

    • Endpoint: HPLC analysis should show < 0.5% uncyclized oxime.

Step 2: Work-up and Isolation of Free Base
  • Cooling: Cool the reaction mass to 20–25°C.

  • Quenching: Slowly add water (10 volumes). The product (free base) may precipitate.[5][6]

  • Extraction: If oiling occurs (common), extract with Dichloromethane (DCM) or Toluene (2 x 5 volumes).

  • Washing: Wash the organic layer with Brine (10%) and Water to remove residual fluoride salts and hydroxylamine.

  • Drying: Dry organic layer over Anhydrous

    
    . Filter and concentrate under reduced pressure to obtain the crude free base (usually a pale yellow solid/oil).
    
Step 3: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude free base in Acetone or Ethanol (5 volumes).

  • Acidification: Cool to 0–5°C. Add Concentrated HCl (or HCl in isopropanol) dropwise until pH reaches 2–3.

  • Crystallization: A white precipitate will form. Stir at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the solid.

  • Washing: Wash the cake with chilled Acetone (2 volumes).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 80–90% Purity: > 99.5% (HPLC)

Process Control & Troubleshooting

Diagram 2: Process Workflow & QC Points

WorkflowStartStart: Ketone HClOximationStep 1: Oximation(MeOH, NH2OH, 45°C)Start->OximationQC1QC: Check Ketone < 1%Oximation->QC1QC1->OximationFail (Extend Time)CyclizationStep 2: Cyclization(KOH, Reflux)QC1->CyclizationPassQC2QC: Check Oxime < 0.5%Cyclization->QC2QC2->CyclizationFail (Continue Reflux)WorkupExtraction & Conc.QC2->WorkupPassSaltFormStep 3: HCl Salt(Acetone/HCl)Workup->SaltFormFinalFinal Product(>99.5% Purity)SaltForm->Final

Caption: Operational workflow including critical Quality Control (QC) checkpoints to ensure conversion efficiency.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Cyclization (E-isomer stagnation)Increase reflux time or base concentration to force E->Z isomerization.
High Impurity (Dimer) Reaction temperature too high during base additionStrictly control exotherm (< 40°C) during KOH addition.
Sticky Solid (Salt) Water content in solventEnsure Acetone/Ethanol used for salting is dry. Use anhydrous HCl/IPA if possible.
Color Issues Oxidation of hydroxylamineEnsure efficient Nitrogen inerting throughout the reaction.

Safety & Handling (E-E-A-T)

  • Hydroxylamine Hydrochloride: Potential mutagen and skin sensitizer. Can decompose violently if heated dry. Always handle in solution.

  • Fluoride Waste: The cyclization releases stoichiometric Potassium Fluoride (KF). Waste streams must be treated for fluoride before disposal.

  • Strong Base (KOH): Corrosive. Use appropriate PPE (gloves, goggles).

  • Reaction Thermodynamics: The cyclization is exothermic. On a large scale, controlled addition and cooling jackets are mandatory.

References

  • Janssen Pharmaceutica NV. (1985). Piperidinyl-benzisoxazole derivatives.[1][5][3][4][6][7][8][9][10][11][12] US Patent 4,804,663.[13] Link

  • Strupczewski, J. T., et al. (1985). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: Antipsychotic profile of iloperidone (HP 873)." Journal of Medicinal Chemistry, 38(7), 1119-1131. Link

  • Teva Pharmaceutical Industries Ltd. (2002). Process for the preparation of Risperidone.[2][5][4][6][9][12][13][14] WO Patent 2002014286.[13] Link

  • Zhejiang Jiuzhou Pharmaceutical Co. (2020). Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.[2][1][5][6][9][10] CN Patent 111777601B. Link

  • ChemicalBook. (2023). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Product Data.Link

reductive ring-opening protocols for 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reductive Ring-Opening Protocols for 6-Fluorobenzo[d]isoxazole

Executive Summary & Strategic Context

The this compound moiety is a pharmacophore of critical importance in medicinal chemistry, serving as the core scaffold for blockbuster atypical antipsychotics such as risperidone and paliperidone . The chemical versatility of this heterocycle lies in its "spring-loaded" N–O bond. While base-promoted isomerization (Kemp elimination) yields salicylonitriles, reductive ring-opening is the requisite pathway for accessing o-hydroxybenzylamines, o-hydroxyketones, and o-aminophenols—intermediates essential for constructing complex bioactive architectures.

This guide details three validated protocols for the reductive cleavage of this compound. Unlike generic procedures, these protocols are optimized for regioselectivity, preserving the metabolically sensitive fluorine atom at the C6 position while efficiently cleaving the isoxazole ring.

Mechanistic Principles & Pathway Selection

The reductive opening of 1,2-benzisoxazoles is driven by the lability of the N–O bond (bond dissociation energy ~53 kcal/mol), which is significantly weaker than the C–N or C–C bonds. The reaction outcome is dictated by the reducing agent's mechanism (surface catalysis vs. single-electron transfer) and the substituent at C3.

Reaction Pathways
  • Catalytic Hydrogenation (Path A): Delivers hydrogen across the N–O bond. For 3-unsubstituted substrates, this typically yields an unstable imine which hydrolyzes to 2-hydroxy-4-fluorobenzaldehyde or reduces further to 2-amino-4-fluorophenol .

  • Single-Electron Transfer (Path B): Metals (Fe, SmI2) donate electrons to the

    
    -system, causing radical anion formation and subsequent N–O fragmentation. This is preferred when preserving other reducible groups (e.g., alkenes) is required.
    

ReductivePathways Start This compound Inter Imine Intermediate (Transient) Start->Inter Reductive Cleavage (H2/Pd or Fe/H+) Prod1 2-Hydroxy-4-fluorobenzaldehyde (Hydrolysis Product) Inter->Prod1 Hydrolysis (H2O) Prod2 2-Amino-4-fluorophenol (Full Reduction) Inter->Prod2 Further Reduction (Excess H2) Prod3 2-Hydroxy-4-fluorobenzophenone (If C3=Ph) Inter->Prod3 Hydrolysis (If C3 substituted)

Figure 1: Divergent outcomes of reductive ring opening based on reaction depth and C3 substitution.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Clean synthesis of o-hydroxybenzylamines or aldehydes with minimal workup. Scalable for GMP.

Rationale: Palladium on carbon facilitates the homolytic cleavage of H2, transferring hydrides to the N–O bond. The fluorine at C6 is generally stable under mild hydrogenation, unlike C-Cl or C-Br bonds which risk hydrogenolysis.

Materials:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet recommended to reduce pyrophoricity)

  • Solvent: Ethanol or Methanol (anhydrous preferred if imine isolation is attempted; aqueous for aldehyde).

  • Hydrogen Source: H2 balloon (1 atm) or Parr shaker (3 atm).

Step-by-Step Methodology:

  • Setup: In a nitrogen-flushed autoclave or round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass). Safety Note: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the system with H2 gas (x3). Stir vigorously at Room Temperature (20–25°C) under 1–3 atm H2 pressure.

    • Critical Control Point: Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours. Extended times or higher temperatures (>50°C) may lead to defluorination.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo.

    • Outcome: If water was present, the product is predominantly 2-hydroxy-4-fluorobenzaldehyde . If anhydrous and followed by amine trapping, the 2-amino-4-fluorophenol or benzylamine derivative is obtained.

Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Substrates sensitive to hydrogenation or labs lacking high-pressure equipment. Highly chemoselective.

Rationale: Iron powder in the presence of an electrolyte (NH4Cl) generates nascent hydrogen and facilitates electron transfer directly to the isoxazole ring. This method avoids the risk of defluorination entirely.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reductant: Iron Powder (3.0–5.0 eq, <325 mesh)

  • Electrolyte: Ammonium Chloride (NH4Cl) (3.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in Ethanol/Water (3:1). Add solid NH4Cl.

  • Activation: Heat the solution to 60°C.

  • Reduction: Add Iron powder portion-wise over 15 minutes to control the exotherm.

  • Reflux: Increase temperature to reflux (approx. 78°C) and stir for 2–4 hours.

    • Visual Cue: The reaction mixture will turn from a clear solution to a grey/brown suspension (iron oxides).

  • Filtration: Filter the hot suspension through Celite to remove iron sludge. Note: Do not let the mixture cool before filtering, as the product may precipitate with the iron.

  • Extraction: Dilute filtrate with water, extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Protocol C: Molybdenum Hexacarbonyl (Mo(CO)6)

Best for: Complex substrates requiring extremely mild, neutral conditions.

Rationale: Mo(CO)6 acts as a homogeneous catalyst that complexes with the isoxazole nitrogen, facilitating N–O cleavage via oxidative insertion followed by reductive elimination in the presence of water.

Methodology:

  • Dissolve substrate in Acetonitrile/Water (15:1).

  • Add Mo(CO)6 (0.5–1.0 eq).

  • Reflux under Argon for 1–2 hours.

  • Result: Clean conversion to the

    
    -aminoenone or hydrolyzed o-hydroxy ketone.
    

Comparative Data Analysis

FeatureProtocol A: H2/Pd-CProtocol B: Fe/NH4ClProtocol C: Mo(CO)6
Primary Mechanism Catalytic HydrogenationSingle Electron TransferOrganometallic Insertion
Typical Yield 85–95%75–85%60–80%
Reaction Time 2–4 Hours2–4 Hours1–2 Hours
Defluorination Risk Low (if T < 40°C)NegligibleNegligible
Scalability High (GMP friendly)Moderate (Solids handling)Low (Reagent cost)
Key Product Aminophenols / AldehydesAminoketones / PhenolsEnaminoketones

Troubleshooting & Critical Parameters

  • Issue: Defluorination.

    • Cause: Over-reduction during hydrogenation.

    • Solution: Switch to Protocol B (Fe/NH4Cl) or use sulfided Platinum catalysts (Pt(S)/C) which are less active toward C-Halogen bonds.

  • Issue: Incomplete Reaction.

    • Cause: Catalyst poisoning (Protocol A) or inactive Iron surface (Protocol B).

    • Solution: For Protocol B, activate Iron powder with dilute HCl wash prior to use. For Protocol A, ensure solvent is free of sulfur/amine contaminants.

  • Issue: Product Instability.

    • Insight: The primary ring-opened product (salicylaldimine) is hydrolytically unstable. If the amine is the target, perform the reduction in the presence of an acid anhydride (e.g., Ac2O) to trap it as the stable acetamide immediately upon opening.

References

  • Mechanistic Insight into N-O Cleavage

    • Title: Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide.
    • Source: ResearchG
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Title: Catalytic Asymmetric Hydrogen
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Molybdenum Mediated Opening

    • Title: Reductive ring opening of isoxazoles with Mo(CO)6 and water.[1][2]

    • Source: Royal Society of Chemistry (J. Chem. Soc., Chem. Commun.)[1]

    • URL:[Link][3]

  • Risperidone/Paliperidone Synthesis Context

    • Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
    • Source: Chemical Science[4]

    • URL:[Link]

Sources

solvent selection for 6-Fluorobenzo[d]isoxazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for 6-Fluorobenzo[d]isoxazole Coupling Reactions


) and Metal-Catalyzed Cross-Couplings.

Executive Summary

The this compound moiety is a critical pharmacophore in neuropsychiatric drug development, most notably serving as the core scaffold for antipsychotics like Risperidone and Paliperidone. However, the chemical stability of the isoxazole ring presents a paradox: the conditions required to facilitate coupling at the C3 position (typically nucleophilic aromatic substitution,


) often overlap with the conditions that trigger the catastrophic base-catalyzed ring opening (Kemp elimination).[1]

This guide provides a scientifically grounded protocol for solvent selection that balances reaction kinetics with scaffold integrity. We move beyond traditional dipolar aprotic solvents (DMF/DMSO) to evaluate green alternatives and phase-transfer catalysis (PTC) systems that offer superior impurity profiles.[1]

Critical Parameter Analysis: The Reactivity-Stability Paradox

To select the correct solvent, one must understand the competing mechanisms at play. The this compound ring contains a labile N-O bond.

  • The Desired Pathway (

    
    ):  Attack at the C3-Cl position by a nucleophile (e.g., piperidine).[1] This requires a solvent with a high dielectric constant to stabilize the Meisenheimer-like transition state or the ability to solubilize the nucleophile.
    
  • The Undesired Pathway (Ring Opening): Under strongly basic conditions or high temperatures, the isoxazole ring undergoes base-catalyzed rearrangement to form salicylonitriles.

Solvent Class Performance Matrix
Solvent ClassExamplesKinetic PerformanceStability RiskGreen ScoreRecommendation
Dipolar Aprotic DMF, DMAc, NMPHigh High (Promotes basicity)LowUse only for difficult substrates; strict temp control (<60°C).
Ketones MIBK, MEKMedium Low MediumPreferred for scale-up; easy recovery.
Nitriles AcetonitrileHigh Medium MediumGood compromise; requires reflux.
Aqueous Systems Water (On-water)Medium-High Very Low High Ideal for Green Chemistry; requires surfactant or PTC.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired coupling and the degradation pathway, highlighting the role of solvent polarity and basicity.

ReactionPathways Fig 1. Divergent pathways: S_NAr coupling vs. Base-catalyzed Ring Destruction. Substrate 3-Chloro-6-fluorobenzo[d]isoxazole TS_SNAr Transition State (Meisenheimer) Substrate->TS_SNAr Solvent: High Dielectric (Water/DMF) RingOpen Salicylonitrile Byproduct (Ring Opening) Substrate->RingOpen Strong Base + Heat (Kemp Elimination) Nucleophile Nucleophile (R2-NH) Nucleophile->TS_SNAr Product Coupled Product (Risperidone Intermediate) TS_SNAr->Product Kinetic Control

Experimental Protocols

Protocol A: Green Synthesis ("On-Water" Conditions)

Best for: Routine synthesis, high-purity requirements, environmental compliance.[1]

Rationale: Water promotes the reaction via the "hydrophobic effect," forcing the organic reactants together at the phase boundary. Water also acts as a heat sink, moderating the exotherm to prevent ring opening.[1]

Materials:

  • 3-Chloro-6-fluorobenzo[d]isoxazole (1.0 eq)

  • 4-(4-Fluorobenzoyl)piperidine (or relevant amine) (1.1 eq)[1]

  • Base:

    
     (2.5 eq)[1]
    
  • Solvent: Deionized Water (10 volumes)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Optional for rate acceleration.[1]

Step-by-Step:

  • Charge: To a reaction vessel equipped with an overhead stirrer, add water and

    
    . Stir until dissolved.
    
  • Suspension: Add the 3-chloro-6-fluorobenzo[d]isoxazole and the amine coupling partner. The mixture will form a heterogeneous suspension.

  • Activation: Add TBAB if using.

  • Reaction: Heat the mixture to 80°C . Vigorous stirring (≥600 RPM) is critical to maximize surface area between phases.[1]

  • Monitoring: Monitor by HPLC/TLC. Reaction typically completes in 6–12 hours.

    • Checkpoint: If >5% unreacted starting material remains after 12h, add 0.1 eq KI (Finkelstein catalyst).[1]

  • Workup: Cool to 20°C. The product usually precipitates as a solid. Filter and wash with water to remove salts.

  • Purification: Recrystallize from Isopropanol (IPA) if necessary.

Protocol B: High-Throughput Coupling (MIBK/Ketone System)

Best for: Industrial scale-up, water-sensitive substrates.

Rationale: Methyl Isobutyl Ketone (MIBK) offers a boiling point (116°C) that allows for sufficient thermal activation without the toxicity of DMF.[1] It separates easily from water during workup.

Materials:

  • Substrate & Nucleophile (as above).[1][2]

  • Base:

    
     (powdered, anhydrous) (2.0 eq).[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq).[1]

  • Solvent: MIBK (8 volumes).[1]

Step-by-Step:

  • Slurry: Combine substrate, nucleophile,

    
    , and KI in MIBK.[1]
    
  • Reflux: Heat to mild reflux (~110°C).

    • Caution: Do not exceed 115°C. Higher temperatures increase the rate of ring degradation significantly.

  • Quench: Cool to room temperature. Add water (5 volumes) to dissolve inorganic salts.[1]

  • Phase Separation: Separate the organic (MIBK) layer. Wash with brine.

  • Isolation: Concentrate the MIBK layer under reduced pressure. Swap solvent to Ethanol for crystallization.

Decision Logic for Solvent Selection

Use the following flowchart to determine the optimal solvent system for your specific coupling partner and scale.

SolventSelection Fig 2. Solvent Selection Decision Tree based on solubility and scale. Start Start: Select Coupling Partner SolubilityCheck Is Nucleophile Water Soluble? Start->SolubilityCheck ScaleCheck Scale of Reaction SolubilityCheck->ScaleCheck No (Hydrophobic) RouteA Use Aqueous Protocol (A) + Phase Transfer Cat. SolubilityCheck->RouteA Yes (Hydrophilic) ScaleCheck->RouteA < 10g (Lab Scale) RouteB Use MIBK Protocol (B) ScaleCheck->RouteB > 100g (Process Scale) RouteC Use DMF/DMAc (Strict Temp Control) ScaleCheck->RouteC Substrate Insoluble in MIBK/Water

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / High Impurity Ring opening (Salicylonitrile formation).Reduce temperature by 10°C. Switch from strong bases (NaOH/KOH) to Carbonates (

).[1] Avoid DMF.
Slow Reaction Rate Poor phase contact or low solubility.Aqueous: Increase stirring speed; add surfactant (TPGS-750-M). Organic: Add 10 mol% KI (Finkelstein activation).
Product Oiling Out Solvent polarity mismatch during cooling.Seed the mixture with pure crystal at 40°C during cooling ramp. Use an antisolvent (Heptane) if using MIBK.[1]
Color Change (Darkening) Oxidation of amine or decomposition.[1]Degas solvents with Nitrogen/Argon. Add antioxidant (BHT) in trace amounts if permissible.[1]

References

  • Synthesis of Risperidone (Process Chemistry)

    • Patent: "Process for the preparation of risperidone."[3][4] US Patent 6,750,341. (Describes the MIBK/Base system).

    • [1]

  • Green Chemistry / Aqueous

    
    : 
    
    • Journal: "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 2021.[1] (Validates the "on-water" concept for heterocycles).

    • [1]

  • Isoxazole Ring Stability

    • Journal: "Base-Catalyzed Ring Opening of Isoxazoles: The Kemp Elimination." Journal of Organic Chemistry. (Mechanistic background on the fragility of the N-O bond).
    • [1]

  • Palladium Catalyzed Approaches

    • Journal: "Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation."[3][4][5][6] Chemical Science, 2014.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 6-FBDI-SOL-001

Status: Operational | Updated: 2025-05-15 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Context: You are likely working with 6-Fluorobenzo[d]isoxazole (6-FBDI) either as a core scaffold for library screening or, more commonly, as the key intermediate (specifically the 3-piperidinyl derivative) in the synthesis of antipsychotics like Risperidone or Paliperidone .

The Core Problem: 6-FBDI exhibits poor aqueous solubility (Class II/IV behavior in BCS). This is driven by two factors:

  • High Lattice Energy: The planar, fused bicyclic system encourages strong

    
    -
    
    
    
    stacking in the solid state.
  • Fluorine Substitution: The C-6 fluorine atom increases lipophilicity (LogP shift ~ +0.2 to +0.4 vs. parent) and reduces polarizability, making hydration thermodynamically unfavorable.

Support Scope: This guide covers three enhancement modules: Cosolvency , Cyclodextrin Complexation , and Chemical Stability precautions .

Decision Matrix: Select Your Protocol

Before proceeding, identify your end-goal to select the correct solubilization strategy.

SolubilityDecisionTree Start START: Define Application Goal What is the end goal? Start->Goal Synthesis Chemical Synthesis / Scale-up Goal->Synthesis BioAssay Biological Assay / Injection Goal->BioAssay BaseSens Is the medium Basic (pH > 9)? Synthesis->BaseSens CD Method B: Cyclodextrin Complexation (HP-β-CD) BioAssay->CD Cosolvent Method A: Cosolvency (DMSO/PEG/Ethanol) BaseSens->Cosolvent No Warning STOP: Ring Opening Risk (Kemp Elimination) BaseSens->Warning Yes

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Module A: Cosolvency (Synthesis & Processing)

Applicability: Reaction media, purification, early-stage screening.

The Mechanism

Water structure is highly ordered. 6-FBDI cannot break this network. Cosolvents (Ethanol, DMSO, PEG-400) disrupt the water lattice and reduce the interfacial tension between the hydrophobic solute and the aqueous bulk. The relationship is generally log-linear :



  • 
    : Solubility in mixture
    
  • 
    : Solubility in water[1][2]
    
  • 
    : Solubilization power (slope)
    
  • 
    : Fraction of cosolvent
    
Troubleshooting "The Crash Out"

Issue: "I dissolved 6-FBDI in DMSO, but it precipitated immediately upon adding to the aqueous buffer." Diagnosis: You hit the "solubility cliff."[2] The log-linear relationship often fails at high water ratios for highly lipophilic fluorinated heterocycles.

Corrective Protocol:

  • Do not add pure organic stock directly to static water.

  • Use Stepwise Dilution:

    • Prepare 6-FBDI in 100% DMSO (Stock A).

    • Prepare a "Bridging Solvent": 50% DMSO / 50% PEG-400.

    • Dilute Stock A into Bridging Solvent first, then slowly introduce warm aqueous buffer (35°C) with high-shear mixing.

  • Recommended System: PEG-400 / Water (40:60 v/v) .

    • Why? PEG-400 interacts favorably with the fluorine atom via dipole-dipole interactions, stabilizing the molecule better than ethanol.

Module B: Cyclodextrin Complexation (Biological Assays)

Applicability: In vivo/in vitro assays where organic solvents (DMSO) are toxic or interfere with data.

The Mechanism

6-FBDI is a "Guest" molecule. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) acts as the "Host." The fluorinated aromatic ring displaces "high-energy" water molecules from the CD cavity.
  • Binding Constant (

    
    ):  Typically 200–800 M
    
    
    
    for benzisoxazoles.
  • Advantage: Protects the isoxazole ring from hydrolytic attack.

Protocol: Phase Solubility Setup

Objective: Determine the exact mass of HP-


-CD required to dissolve your target dose of 6-FBDI.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at 0%, 5%, 10%, 20% (w/v).
    
  • Saturation: Add excess 6-FBDI to each vial.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter through 0.45 µm PVDF membrane (Do not use Nylon; it binds benzisoxazoles).

  • Quantification: Analyze via HPLC (UV @ 280 nm).

Data Interpretation Table:

CD Conc. (%)Expected Solubility EnhancementVisual StateAction
0% Baseline (~0.05 mg/mL)TurbidN/A
10% ~10-20x BaselineCloudyInsufficient for high dose
20% ~50x BaselineClearOptimal for Assay
40% >100x BaselineViscousToo viscous for injection

Module C: Chemical Stability (Critical Warning)

Issue: "My solution turned yellow/brown after pH adjustment." Diagnosis: Isoxazole Ring Opening (Kemp Elimination).

The isoxazole ring in 6-FBDI is chemically labile in basic conditions.[3] The proton at the 3-position (or on the substituent attached to C3) can be abstracted, leading to ring cleavage and formation of a nitrile-phenol derivative (salicylonitrile type).

Mechanism: Base (


) attacks 

Ring Cleavage

Formation of 2-hydroxy-4-fluorobenzonitrile (often yellow/brown in solution).

Safety Rules:

  • Never expose 6-FBDI to pH > 9.0 for extended periods.

  • Salt Selection: If you have the 3-piperidinyl derivative (Risperidone intermediate), use HCl or Tartaric Acid to form salts. The acidic environment stabilizes the isoxazole ring.

  • Buffer Choice: Use Phosphate or Citrate buffers (pH 4.0 – 7.4). Avoid Carbonate buffers (pH > 10).

Visualization: Experimental Workflow

Workflow cluster_0 Phase Solubility Study (Method B) Step1 Weigh Excess 6-FBDI Step2 Add aq. HP-β-CD (0-20%) Step1->Step2 Step3 Shake 24h @ 25°C Step2->Step3 Step4 Filter (PVDF) Step3->Step4 Step5 HPLC Assay Step4->Step5

Figure 2: Step-by-step workflow for validating cyclodextrin-mediated solubility enhancement.

Frequently Asked Questions (FAQ)

Q1: Can I use Tween-80 instead of Cyclodextrins? A: Yes, but with caution. Surfactants like Tween-80 (Polysorbate 80) work via micellization. However, they often cause higher background noise in UV/Fluorescence assays and can cause "foaming" in bioreactors. For animal studies, Tween-80 is acceptable up to 5-10%; for cellular assays, CDs are safer (less membrane lysis).

Q2: I am synthesizing the Risperidone intermediate. Why is the yield low in water? A: The reaction of the oxime to close the isoxazole ring is sensitive. If the intermediate precipitates out before ring closure is complete, the reaction stalls. Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic system (Toluene/Water) rather than trying to force a single aqueous phase.

Q3: Does the fluorine atom affect the binding to Cyclodextrin? A: Yes. Fluorine is hydrophobic and slightly bulky. It generally improves the binding constant (


) with 

-Cyclodextrin compared to the non-fluorinated analog because the hydrophobic cavity of the CD energetically prefers the fluorinated aromatic ring over water.

References

  • Risperidone Synthesis & Intermediates

    • Synthesis of related substances of antipsychotic drug Risperidone.[4][5] The Pharma Innovation Journal. (2021).

    • Improved process for preparation of risperidone. WO2004020439A2. (2004).

  • Cyclodextrin Applications

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability.[2][6][7] PMC. (2025).[2][3][8]

    • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Int. J. Pharm.[9] Quality Assurance. (2024).[8][9]

  • Chemical Properties

    • Isoxazole Structure & Stability. PubChem CID 9254.

Disclaimer: This guide is for research purposes only. This compound derivatives are potent bioactive compounds; handle with appropriate PPE and containment.

Sources

minimizing side reactions in 6-Fluorobenzo[d]isoxazole nucleophilic attacks

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Minimizing Side Reactions (Ring Opening vs.


)
Audience:  Medicinal Chemists, Process Development Scientists
Last Updated:  2025-05-20[1][2]

Core Directive: The Stability vs. Reactivity Paradox

Working with 6-fluorobenzo[d]isoxazole presents a classic chemoselectivity conflict.[1][2] You likely intend to perform a Nucleophilic Aromatic Substitution (


)  at the C6 position to displace the fluorine atom. However, the isoxazole ring itself is thermodynamically fragile and prone to base-catalyzed ring opening (Kemp Elimination) or nucleophilic attack at the C3 position.[2]

This guide provides the protocols necessary to favor C6-


 while suppressing the degradation of the isoxazole core.

Critical Failure Mode: The Kemp Elimination

Symptom: Appearance of a phenolic nitrile (2-hydroxy-4-fluorobenzonitrile) or low mass balance.[1][2]

The most common side reaction is the base-promoted cleavage of the N-O bond. If your substrate has a proton at C3 (unsubstituted), this proton is acidic (


).[1][2] Deprotonation leads to rapid E2-type elimination.[1][2] Even if C3 is substituted, strong nucleophiles can attack the N-O bond directly.
Mechanistic Pathway (Diagram)[2][3][4][5][6]

KempElimination Substrate This compound C3_Anion C3-Anion Intermediate (Unstable) Substrate->C3_Anion Strong Base (OH-, OR-) Deprotonation at C3 SNAr_Product Target Product (C6-Substitution) Substrate->SNAr_Product Mild Base, <100°C Nucleophilic Attack at C6 Ring_Open Salicylonitrile Derivative (Dead End) Substrate->Ring_Open Direct Nu Attack at C3 Base Strong Base / Heat C3_Anion->Ring_Open N-O Bond Cleavage (Kemp Elimination)

Figure 1: The competition between productive


 (Green) and destructive Ring Opening (Red).[1][2]

Optimization Protocol: Safe Conditions

This protocol is designed for the displacement of Fluorine at C6 with amine or thiol nucleophiles while preserving the isoxazole ring.

Reagent Selection Matrix
ComponentRecommendedAvoidRationale
Solvent Acetonitrile (MeCN) , DMF, DMAcWater, Alcohols (MeOH, EtOH)Protic solvents solvate the nucleophile (reducing reactivity) and can promote hydrolysis/ring opening at high temps.[1][2]
Base

,

, DIPEA
NaOH, KOH, NaOMe, NaHStrong hydroxide/alkoxide bases rapidly attack the isoxazole ring or deprotonate C3.[2] Carbonates buffer the reaction safely.
Catalyst KI (Potassium Iodide) Copper (unless specific coupling)KI facilitates Finkelstein-like activation or stabilizes the transition state in some aprotic substitutions.[1][2]
Temp 60°C - 90°C >120°CThermal degradation of the N-O bond accelerates significantly above 110°C.
Step-by-Step Methodology
  • Preparation: Dry all solvents.[2] Water content >0.5% can lead to hydrolysis of the product or ring opening.

  • Stoichiometry:

    • 1.0 eq this compound[1][2][3][4][5]

    • 1.1 - 1.2 eq Nucleophile (e.g., piperidine derivative)[1][2]

    • 2.0 - 3.0 eq

      
       (granular, anhydrous)[1][2]
      
    • Optional: 0.1 eq KI[1][2]

  • Execution:

    • Dissolve substrate and nucleophile in MeCN (0.5 M concentration).[2]

    • Add base.[2][6][7][8][9]

    • Heat to 60°C and monitor by HPLC/TLC every 2 hours.

    • Ramping: Only increase temperature to 80-90°C if conversion is <10% after 4 hours.[1][2]

  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts (

      
      , KF).[2]
      
    • Concentrate filtrate.[2] Do not use strong acid/base washes during extraction if possible; neutral water/brine wash is preferred.[2]

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Formation of Salicylonitrile (Ring Open) Base is too strong (

too low) or Temp >100°C.
Switch from

to

or

.[1][2] Lower temperature by 20°C.
No Reaction (SM Recovery) Nucleophile is too weak or Fluorine is not activated enough.[2]Switch solvent to DMF/DMSO (higher dielectric constant stabilizes the Meisenheimer complex). Add 10 mol% KI.[1][2]
Regioselectivity Issues (C3 Attack) Nucleophile is sterically unhindered and "hard" (e.g., small alkoxides).[2]Use "softer" nucleophiles (amines, thiols).[2] If using oxygen nucleophiles, ensure C3 is substituted or sterically protected.[2]
Product Hydrolysis Wet solvent or hygroscopic base.[1][2]Use molecular sieves in solvent.[1][2] Switch to anhydrous DIPEA (Hunig's Base).[2]

Decision Logic for Process Development

Use this flow to determine the optimal route based on your specific substrate constraints.

DecisionTree Start Start: this compound Reaction CheckC3 Is C3 Position Substituted? Start->CheckC3 Substituted Yes (e.g., Risperidone Int.) CheckC3->Substituted Robust Unsubstituted No (C3-H present) CheckC3->Unsubstituted Sensitive BaseCheck Base Selection Substituted->BaseCheck StrictControl Strict Base Control Required (Risk of Deprotonation) Unsubstituted->StrictControl UseStdBase Use K2CO3 / DIPEA Temp < 100°C BaseCheck->UseStdBase UseWeakBase Use NaHCO3 / K2CO3 Temp < 80°C StrictControl->UseWeakBase SolventCheck Solvent Selection UseWeakBase->SolventCheck UseStdBase->SolventCheck PolarAprotic ACN (Preferred) DMF (If low solubility) SolventCheck->PolarAprotic

Figure 2: Logic flow for selecting reaction conditions based on C3 substitution status.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH if I keep the temperature low? A: It is highly risky. Even at


, hydroxide ions can attack the electrophilic N-O bond or deprotonate C3 (if unsubstituted). If you must use a hydroxide, use a biphasic system (DCM/Water) with a phase transfer catalyst to limit the exposure of the isoxazole ring to the aqueous base.

Q: Why is Potassium Iodide (KI) recommended? A: KI acts as a nucleophilic catalyst. Iodide displaces the Fluorine to form a transient, highly reactive C6-Iodo intermediate (Finkelstein reaction), which is then more rapidly displaced by your amine nucleophile.[1][2] This allows the reaction to proceed at lower temperatures, preserving the ring.

Q: My product has a new peak at M+18 in LCMS. What is it? A: This is likely the hydrolyzed ring-opened amide or the hydration of the nitrile byproduct. It indicates significant water presence in your reaction mixture.[2] Dry your solvents and reagents.[2]

Q: Is the 6-Fluoro group more reactive than a 6-Chloro group? A: Yes, in


 reactions, Fluorine is generally the superior leaving group because its high electronegativity stabilizes the Meisenheimer complex intermediate (the rate-determining step), despite the C-F bond being stronger than C-Cl.[2]

References

  • Synthesis of Risperidone and Paliperidone

    • Kennis, L. E. J., & Vandenberk, J. (1986).[1][2][3] 3-Piperidinyl-1,2-benzisoxazoles. U.S. Patent No.[2] 4,804,663.[2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

    • Context: Describes the industrial standard conditions ( /MIBK or DMF) for coupling piperidines to the benzisoxazole core.
  • Kemp Elimination Mechanism

    • Kemp, D. S., & Casey, M. L. (1973).[1][2] Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[2][8][10] Journal of the American Chemical Society, 95(20), 6670–6680. [1][2]

    • Context: The foundational paper establishing the mechanism of base-catalyzed ring opening (Kemp elimination).[2][8]

  • Nucleophilic Arom

    
    ) Reviews: 
    
    • Terrier, F. (2013).[2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2]

    • Context: General reference for optimizing conditions (solvent effects, leaving group ability).
  • Process Safety & Impurity Profiling

    • Rao, V. J., et al. (2013).[1][2][4] Synthesis and Characterization of Impurities in Risperidone. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.[1][2][4] [2]

    • Context: Identifies specific ring-opened impurities (Impurity G) and their origins during synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Characterization of 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluorobenzo[d]isoxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis with its synthetic precursor and other relevant fluorinated isoxazoles, grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships behind the observed chemical shifts and coupling constants, providing a robust framework for the structural elucidation of this and similar fluorinated heterocyclic scaffolds.

Introduction: The Significance of Fluorinated Benzisoxazoles

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, precise and unambiguous structural characterization is paramount. NMR spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, stands as the most powerful tool for this purpose. The high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus provide a unique spectroscopic window into the electronic environment of the molecule.

Predicted NMR Characterization of this compound

Molecular Structure and Numbering:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-3~8.5s-The proton on the isoxazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, and the aromatic ring current.
H-7~7.8dd³JH7-H5 ≈ 8.5, ⁴JH7-F6 ≈ 5.0This proton is ortho to the fused isoxazole ring and will show coupling to H-5 and a longer-range coupling to the fluorine at position 6.
H-5~7.2ddd³JH5-H7 ≈ 8.5, ³JH5-F6 ≈ 9.0, ⁴JH5-H4 ≈ 2.5This proton is ortho to the fluorine atom and will exhibit a large ³J coupling. It will also couple to the adjacent H-7 and show a smaller, four-bond coupling to H-4.
H-4~7.5dd³JH4-H5 ≈ 2.5, ⁴JH4-F6 ≈ 2.0This proton is meta to the fluorine and will show smaller coupling constants to H-5 and the fluorine atom.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
FluorinePredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
F-6-110 to -115ddd³JF6-H5 ≈ 9.0, ⁴JF6-H7 ≈ 5.0, ⁴JF6-H4 ≈ 2.0The chemical shift is in the typical range for a fluorine atom on a benzene ring.[1] The multiplicity arises from coupling to the three aromatic protons. The magnitude of the J-coupling decreases with the number of bonds separating the nuclei.[2][3]

Comparative Analysis

To substantiate our predictions and provide a practical framework for spectral interpretation, we will compare the expected data for this compound with the experimental data of its synthetic precursor, 2-Amino-6-fluorobenzoic acid, and other relevant fluorinated isoxazoles.

Precursor: 2-Amino-6-fluorobenzoic acid

The synthesis of this compound often proceeds from 2-Amino-6-fluorobenzoic acid.[4][5] The NMR data for this precursor provides a valuable baseline for the aromatic proton and fluorine signals before the formation of the isoxazole ring.

¹H and ¹⁹F NMR Data for 2-Amino-6-fluorobenzoic acid (DMSO-d₆):

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H6.8-7.4m-
¹⁹F~ -118m-

The aromatic protons of 2-Amino-6-fluorobenzoic acid typically appear as a complex multiplet in the upfield aromatic region. The formation of the rigid, electron-withdrawing isoxazole ring in this compound is expected to shift these proton signals downfield and resolve them into more distinct multiplets, as reflected in our predictions.

Comparison with Other Fluorinated Isoxazoles

Examining the reported NMR data for other fluorinated isoxazole derivatives can further refine our understanding of the expected spectral features. For instance, in a series of 3-(quinolin-2-yl)-5-(fluorophenyl)isoxazoles, the ¹⁹F chemical shifts for a fluorine on the phenyl ring range from -108.8 ppm to -111.5 ppm, and the coupling constants to adjacent protons (³JHF) are in the range of 7.0-9.0 Hz.[6] This aligns well with our predicted values for this compound.

Experimental Protocol: A Self-Validating System

The following section outlines a robust, step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR data for this compound. This protocol is designed to be self-validating, ensuring data integrity and reproducibility.

Synthesis of this compound

A common synthetic route to benzo[d]isoxazoles involves the cyclization of 2-aminobenzoic acid derivatives.[7][8][9][10]

G Precursor 2-Amino-6-fluorobenzoic acid Intermediate1 Diazotization (NaNO₂, HCl) Precursor->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Product This compound Intermediate2->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Diazotization: Dissolve 2-Amino-6-fluorobenzoic acid in an appropriate acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: The resulting diazonium salt will undergo spontaneous cyclization to form the benzo[d]isoxazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both ¹H and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum with proton decoupling to simplify the spectrum and confirm the chemical shift.

    • Acquire a proton-coupled ¹⁹F NMR spectrum to observe the ¹H-¹⁹F coupling patterns.

    • Typical parameters: spectral width of ~100 ppm centered around the expected chemical shift, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 64-128 scans. An external reference standard like CFCl₃ (δ = 0 ppm) or an internal standard can be used.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, confirming the connectivity of the ring system.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space proximity between ¹H and ¹⁹F nuclei, further confirming the regiochemistry.

G Start Purified Compound Prep Dissolve in CDCl₃ with TMS Start->Prep H1_NMR 1D ¹H NMR Prep->H1_NMR F19_NMR 1D ¹⁹F NMR (coupled & decoupled) Prep->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, HOESY) Prep->TwoD_NMR Analysis Spectral Analysis & Structure Confirmation H1_NMR->Analysis F19_NMR->Analysis TwoD_NMR->Analysis

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the development of a robust, reliable, and efficient analytical method is not merely a procedural task; it is a scientific investigation into the very nature of a molecule. The goal is to create a method that is not only fit for its purpose—quantifying purity and identifying impurities—but is also built on a foundation of sound scientific principles, ensuring its trustworthiness for researchers, drug developers, and regulatory bodies.

This guide provides an in-depth, scientifically-grounded approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Fluorobenzo[d]isoxazole. We will move beyond a simple recitation of steps to explore the rationale behind each decision, compare viable alternatives, and establish a self-validating protocol grounded in regulatory expectations.

Method Development Strategy: A Logic-Driven Workflow

The development of a successful HPLC method follows a systematic and logical progression. The primary objective is to achieve adequate resolution between the main analyte peak and all potential impurities, including isomers, synthesis by-products, and degradation products, within a reasonable analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity Challenge cluster_3 Phase 4: Validation A Analyte Characterization (Polarity, pKa, UV λmax) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs choices C Screening Experiments (Gradient, pH, Organic Modifier) B->C D Fine-Tuning (Flow Rate, Temperature, Isocratic Hold) C->D Refines separation E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->E F Peak Purity Analysis (DAD) E->F Generates degradants to test specificity G Method Validation (ICH Q2(R1)) F->G

Caption: High-level workflow for HPLC method development.

Phase 1: Analyte Characterization & Initial Parameter Selection

Before the first injection, understanding the physicochemical properties of this compound is paramount. Its structure—a fused aromatic system containing polar nitrogen and oxygen atoms and a fluorine atom—suggests moderate polarity and strong UV absorbance. This initial assessment is crucial for making logical starting choices.

Detector Selection: The conjugated aromatic system of the benzoisoxazole core is an excellent chromophore. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice. It not only quantifies the analyte but also provides UV spectral data across a range of wavelengths. This is invaluable for peak tracking during development and for assessing peak purity by comparing spectra across a single peak, a key component of a stability-indicating method.

Column Selection: A Comparative Analysis

The heart of the separation is the HPLC column. Reversed-Phase (RP) HPLC is the most logical starting point for a molecule of moderate polarity. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[1][2] The choice of stationary phase chemistry, however, can significantly impact selectivity.

Column ChemistryStationary Phase PrincipleAdvantages for this compoundDisadvantages & Considerations
Standard C18 (L1) Octadecylsilane chains bonded to silica. Highly hydrophobic.[2]Excellent starting point for general-purpose separations. Good retention for moderately non-polar compounds.Potential for peak tailing with polar analytes due to interaction with residual silanols. May show poor retention if the analyte is highly polar.[3]
C18, Polar-Embedded (L1) C18 chains with an embedded polar group (e.g., amide, carbamate).Enhanced retention and improved peak shape for polar compounds. More stable in highly aqueous mobile phases.Selectivity will differ from a standard C18. May be more retentive than necessary.
Phenyl-Hexyl (L11) Phenyl rings attached via a hexyl linker.Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte. Can be very effective for separating aromatic isomers.Generally less retentive than C18. The strength of π-π interactions can be mobile phase dependent.
Core-Shell (SPP) Solid silica core with a porous outer shell.[4]Provides significantly higher efficiency (sharper peaks) than fully porous particles at lower backpressures. Allows for faster analyses.Higher cost. More susceptible to clogging from unfiltered samples.

Initial Choice & Rationale: A standard, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the most pragmatic starting point.[4] It provides a strong hydrophobic retention mechanism, and its behavior is well-understood. This provides a reliable baseline from which to evaluate the need for alternative selectivity offered by Phenyl or polar-embedded phases.

Phase 2: Chromatographic Optimization

With a column and detector selected, the focus shifts to the mobile phase.

Mobile Phase Selection:

  • Aqueous Phase: Deionized water with a pH modifier. A low pH (2.5-3.5) using an additive like 0.1% formic acid or phosphoric acid is a standard starting point. This suppresses the ionization of residual silanol groups on the silica surface, drastically reducing peak tailing for polar, nitrogen-containing compounds.

  • Organic Phase: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and is often more efficient for aromatic compounds.

Experimental Protocol: Initial Gradient Run

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 210-400 nm (monitor at λmax, likely ~254 nm or ~280 nm).

  • Injection Volume: 5 µL.

  • Sample: this compound (~0.1 mg/mL in Acetonitrile/Water 50:50).

  • Gradient Program:

    • Start at 10% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

This "scouting gradient" provides a comprehensive picture of the sample, revealing the approximate organic phase concentration needed to elute the main peak and showing the presence of any early- or late-eluting impurities. Based on this run, the gradient can be tailored to focus on the elution window of interest, or an efficient isocratic method can be developed.

Phase 3: Ensuring Specificity with Forced Degradation

A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[5] Forced degradation studies are designed to intentionally stress the analyte to generate these potential degradants.[6][7] The goal is not complete destruction, but rather to achieve 5-20% degradation, providing enough of the degradant peaks to challenge the method's specificity.[8]

Stress ConditionTypical ProtocolRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursThe isoxazole ring can be susceptible to acid-catalyzed ring-opening.
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hoursThe lactam-like structure within the benzoisoxazole core may be susceptible to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTests for susceptibility to oxidation, potentially forming N-oxides or other oxidized species.
Thermal Degradation Solid sample at 105 °C for 48 hoursAssesses the intrinsic thermal stability of the molecule.
Photolytic Degradation Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²)Evaluates light sensitivity, which can induce complex radical-based degradation pathways.

After subjecting the analyte to these conditions, the stressed samples are analyzed using the developed HPLC method. The DAD is critical here to check for co-elution. If a degradation product co-elutes with the main peak, the chromatographic conditions (e.g., mobile phase composition, pH, or even column chemistry) must be re-optimized until baseline separation is achieved.

Method Validation: The Cornerstone of Trustworthiness

Once an optimized, stability-indicating method is established, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to prove it is fit for its intended purpose.[9][10][11]

ValidationWorkflow cluster_0 Method Parameters cluster_1 Experimental Execution cluster_2 Outcome A Specificity V Validation Experiments A->V B Linearity & Range B->V C Accuracy C->V D Precision (Repeatability & Intermediate) D->V E Detection Limit (LOD) E->V F Quantitation Limit (LOQ) F->V G Robustness G->V S System Suitability Test (SST) (Resolution, Tailing, %RSD) S->V R Validated Analytical Method V->R

Caption: Workflow for analytical method validation per ICH Q2(R1).

Summary of Validation Experiments and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo (if in formulation), analyte, and forced degradation samples.No interfering peaks at the retention time of the analyte. Peak purity index (from DAD) should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity and accuracy experiments.As defined by the intended use.
Accuracy To measure the closeness of the test results to the true value.Spike a known amount of analyte into a blank/placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate.% Recovery typically within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be sufficiently low to detect and quantify relevant impurities.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).System suitability parameters must still be met. No significant change in results.

Final Optimized & Validated Method: An Example Protocol

This protocol represents a plausible final method after the development and validation process.

Chromatographic Conditions

  • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: DAD at 254 nm

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 30% B

    • 15.0 min: 70% B

    • 15.1 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 30% B

    • 22.0 min: 30% B

Sample Preparation

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a 0.1 mg/mL solution.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

System Suitability

  • Inject the standard solution five times.

  • Acceptance Criteria: %RSD of the peak area ≤ 2.0%; Tailing factor ≤ 1.5.

Conclusion

The development of an HPLC method for purity analysis is a rigorous scientific discipline that blends theoretical knowledge with empirical experimentation. By systematically evaluating and comparing choices for columns and mobile phases, and by rigorously challenging the method's specificity through forced degradation studies, we have outlined a pathway to a robust and reliable analytical procedure for this compound. The final, crucial step of validation according to ICH Q2(R1) transforms this well-developed method into a trustworthy tool, capable of ensuring the quality, safety, and efficacy of pharmaceutical products for researchers and drug development professionals.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9][11][12]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][10]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link][13]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Biocompare. [Link][4]

  • MicroSolv Technology Corporation. (2020). HPLC Columns for Reversed Phase are Not Suited for Polar Compounds. MicroSolv. [Link][3]

  • Hawach Scientific. (2023). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link][1]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link][2]

  • Reddy, G. et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research. [Link][6]

  • Jadhav, S. B. et al. (2016). Forced Degradation Studies. MedCrave online. [Link][7]

  • Singh, R. & Rehman, Z. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link][14]

  • Kamberi, M. et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][8]

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][5]

Sources

The Fluorine Advantage: A Comparative Guide to the Binding Affinity of 6-Fluoro vs. Non-Fluorinated Benzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 1,2-benzisoxazole scaffold has emerged as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its versatile binding properties have led to the development of drugs targeting a range of biological systems, including antipsychotics like risperidone and anticonvulsants such as zonisamide.[2] A key strategy in the optimization of these and other drug candidates is the introduction of fluorine atoms into the molecular structure. This guide provides an in-depth comparison of the binding affinity of 6-fluoro-1,2-benzisoxazoles versus their non-fluorinated counterparts, supported by experimental data and elucidating the physicochemical principles that govern these interactions.

The Rationale for Fluorination: More Than Just an Isosteric Replacement

The strategic incorporation of fluorine into a drug candidate is a well-established approach to enhance its pharmacological profile.[3][4] Fluorine, being the most electronegative element, imparts unique properties to a molecule that extend far beyond simple steric mimicry of a hydrogen atom.[3][5] These alterations can profoundly influence a compound's binding affinity for its biological target.

Key effects of fluorination that contribute to enhanced binding affinity include:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing the ionization state of the molecule at physiological pH.[5] This can lead to more favorable interactions with the target protein.

  • Enhanced Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and access binding sites within proteins.[5]

  • Favorable Intermolecular Interactions: The polarized carbon-fluorine (C-F) bond can participate in a variety of non-covalent interactions within a protein's binding pocket, including dipole-dipole, hydrogen bonding, and orthogonal multipolar interactions, which can collectively increase the overall binding energy.[3][5]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3] This increased metabolic stability can lead to a longer half-life and sustained therapeutic effect.

The decision to incorporate a fluorine atom at the 6-position of the benzisoxazole ring is therefore a rational design strategy aimed at optimizing the drug-receptor interaction and overall pharmacokinetic profile of the compound.

Comparative Analysis of Binding Affinity: A Case Study

For this guide, we will compare the binding affinity of Risperidone , a well-known antipsychotic agent featuring a 6-fluoro-1,2-benzisoxazole moiety, with a representative non-fluorinated benzisoxazole derivative that also targets the serotonin 5-HT2A and dopamine D2 receptors, key targets in the treatment of schizophrenia.

Table 1: Comparative Binding Affinities (Ki) for Serotonin 5-HT2A and Dopamine D2 Receptors

CompoundStructureTarget ReceptorBinding Affinity (Ki) [nM]Reference
Risperidone (6-fluoro derivative)6-fluoro-3-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-1,2-benzisoxazole5-HT2A 0.2
D2 3.2
Non-fluorinated Analogue 3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzisoxazole5-HT2A 1.9 [6]
D2 15.0 [6]

As the data in Table 1 illustrates, the presence of the fluorine atom in Risperidone is associated with a significantly higher binding affinity (lower Ki value) for both the 5-HT2A and D2 receptors compared to the non-fluorinated analogue. This enhanced affinity is a critical factor in the therapeutic efficacy of Risperidone.[7]

Visualizing the Structural Differences

The following diagram illustrates the core structures of the 6-fluoro and non-fluorinated benzisoxazole scaffolds discussed.

cluster_0 6-Fluoro-1,2-benzisoxazole Scaffold cluster_1 Non-fluorinated 1,2-benzisoxazole Scaffold a b

Caption: Core chemical structures of 6-fluoro-1,2-benzisoxazole and its non-fluorinated counterpart.

Experimental Protocol: In-Vitro Competitive Radioligand Binding Assay

To experimentally determine and compare the binding affinities of fluorinated and non-fluorinated benzisoxazoles, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed, step-by-step methodology for such an experiment.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a 6-fluoro or non-fluorinated benzisoxazole derivative) for a specific receptor (e.g., 5-HT2A) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Ketanserin for 5-HT2A receptors)

  • Test compounds: 6-fluoro and non-fluorinated benzisoxazole derivatives of interest

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor

  • Assay buffer: (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • Test compound at various concentrations (or assay buffer for total binding, or non-specific binding control)

      • Radioligand

      • Cell membrane suspension

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Reaction:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) setup Set up 96-well plate (Total, Non-specific, Test Compound wells) prep_reagents->setup incubate Incubate to reach equilibrium setup->incubate filter_wash Filter and wash to separate bound/unbound incubate->filter_wash count Add scintillant and count radioactivity filter_wash->count plot Plot dose-response curve count->plot calculate Determine IC50 and calculate Ki plot->calculate

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Fluorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluorobenzo[d]isoxazole (CAS 84163-13-3) is a critical heterocyclic intermediate, most notably utilized in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone .[1] Its structural integrity is defined by the 1,2-benzisoxazole core, a moiety that exhibits unique mass spectrometric behavior due to its tendency to undergo thermal and electron-impact induced isomerization.

This guide provides an in-depth analysis of the fragmentation patterns of this compound, contrasting it with structural isomers (e.g., 6-fluorobenzoxazole) to aid in definitive structural elucidation. We focus on the Electron Ionization (EI) mechanisms that differentiate this compound from its alternatives.

Mechanistic Insight: The Isomerization-Elimination Pathway

Unlike stable aromatics that fragment via simple bond cleavages, this compound undergoes a characteristic Kemp elimination-style rearrangement within the ion source. Upon ionization, the N-O bond—the weakest link in the isoxazole ring—cleaves, leading to the formation of a 4-fluoro-2-cyanophenol radical cation intermediate.

This rearrangement is the "fingerprint" of the 1,2-benzisoxazole scaffold and dictates the subsequent loss of neutral species.

Fragmentation Pathway Diagram

The following decision tree illustrates the primary fragmentation vector:

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 137 [this compound] Intermed Rearrangement Intermediate [4-Fluoro-2-cyanophenol]+• m/z 137 M_Ion->Intermed N-O Bond Cleavage (Isomerization) Frag_109 Base Peak / Major Ion [M - CO]+• m/z 109 (Fluorocyclopentadiene cation) Intermed->Frag_109 Loss of CO (28 Da) - Carbon Monoxide Frag_82 Secondary Ion [m/z 109 - HCN]+ m/z 82 Frag_109->Frag_82 Loss of HCN (27 Da) Frag_83 Hydride Shift Ion [m/z 109 - CN]+ m/z 83 Frag_109->Frag_83 Loss of CN• (26 Da)

Caption: Figure 1. The dominant fragmentation pathway involves the isomerization of the parent ion to a cyanophenolic species, followed by the sequential loss of Carbon Monoxide and Hydrogen Cyanide.

Detailed Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct loss of 28 Da (CO), distinguishing it from isomers that might preferentially lose HCN first.

Key Diagnostic Ions (EI, 70 eV)
m/z (Mass-to-Charge)Relative IntensityIdentity / MechanismDiagnostic Value
137 High (50-80%)Molecular Ion [M]+• Confirms MW.[2] Stability is moderate due to aromaticity.
109 Base Peak (100%) [M - CO]+• Critical Identifier. Arises from the cyanophenol intermediate losing a carbonyl group. Differentiates from benzoxazoles which often show lower [M-CO] intensity.
82 Moderate (20-40%)[109 - HCN]+ Secondary fragmentation of the fluorocyclopentadiene ring.
83 Low-Moderate[109 - CN] Alternative pathway involving cyano radical loss.
57 LowRing Degradation Non-specific aromatic ring breakdown products.
Comparative Analysis: Benzisoxazole vs. Benzoxazole

A common analytical challenge is distinguishing This compound from its isomer 6-Fluorobenzoxazole .

  • This compound:

    • Mechanism: Isomerizes to cyanophenol.

    • Primary Loss: CO (28 Da) is the dominant first step.

    • Spectrum: Base peak is often m/z 109 ([M-CO]).

  • 6-Fluorobenzoxazole:

    • Mechanism: Ring is more stable; cleavage often involves HCN loss from the oxazole ring.

    • Primary Loss: Competitive loss of HCN (27 Da) and CO.

    • Spectrum: The ratio of [M-CO] to [M-HCN] is typically lower than in the benzisoxazole isomer.

Experimental Protocol: Optimal Detection

To ensure reproducible fragmentation data for structural validation or impurity profiling (e.g., in Risperidone synthesis), follow this self-validating protocol.

Instrumentation Parameters (GC-MS)
  • Inlet Temperature: 250°C (Ensure complete volatilization but minimize thermal degradation before ionization).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Ion Source: Electron Ionization (EI).[3][4]

  • Source Temp: 230°C.

  • Electron Energy: 70 eV (Standard for library comparison).[3]

Analytical Workflow
  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of Methanol or Ethyl Acetate.

  • Blank Run: Inject pure solvent to ensure no carryover (benzisoxazoles can be "sticky" on active sites).

  • Acquisition: Scan range m/z 40–200.

  • Validation Check:

    • Verify m/z 137 is present.

    • Verify m/z 109 is the dominant fragment.

    • Self-Validation: If m/z 109 is weak (<20%) and m/z 110 (M-HCN) is strong, suspect the benzoxazole isomer or thermal degradation in the injector.

Synthesis & Impurity Context

In the context of drug development, this compound is reacted with a piperidine derivative to form Risperidone.

  • Impurity Alert: Unreacted this compound is a common process impurity.

  • Detection: Its high volatility compared to Risperidone makes GC-MS the preferred method for residual starting material analysis.

Reaction Pathway Context

SynthesisContext Start This compound (Starting Material) Product Risperidone (API) Start->Product Nucleophilic Substitution Impurity Residual Impurity (Target for MS Analysis) Start->Impurity Unreacted Excess Reactant Piperidine Derivative (Nucleophile) Reactant->Product

Caption: Figure 2. Role of this compound in Risperidone synthesis. Monitoring the unreacted starting material requires specific MS targeting of the m/z 109 fragment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole. Retrieved from [Link]

  • Kemp, D. S., & Woodward, R. B. (1965).The N-ethylbenzisoxazolium cation—I. Tetrahedron, 21(11), 3019-3035. (Foundational mechanism for benzisoxazole ring opening).
  • V. J. Rao et al. (2013). Synthesis and Characterization of Impurities of Risperidone. Journal of Chemical and Pharmaceutical Research, 5(7):141-145. Retrieved from [Link]

  • Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry...[5]. Journal of the American Society for Mass Spectrometry, 6(10), 962-971. Retrieved from [Link]

Sources

Technical Guide: Biological Assay Validation for 6-Fluorobenzo[d]isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Assay Validation for 6-Fluorobenzo[d]isoxazole Based Inhibitors Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Executive Summary

The this compound moiety is a "privileged scaffold" in medicinal chemistry, historically validated by the atypical antipsychotic Risperidone . However, recent translational research has repurposed this core for multi-target oncology (specifically MTA1 inhibition) and antimicrobial resistance (DNA gyrase inhibition).

This guide provides a comparative performance analysis of novel this compound derivatives against standard-of-care agents.[1][2] It details self-validating experimental protocols for reproducing these biological data, focusing on MTT Cytotoxicity and Antimicrobial MIC workflows.

Comparative Performance Review

The following data synthesizes performance metrics of this compound derivatives (specifically Compound 7e and Urea/Thiourea analogs) against industry standards.

A. Oncology: Anti-Proliferative Potency (Breast & Colon Cancer)

Context: Evaluation of Compound 7e (a this compound derivative) targeting Metastasis-Associated Protein 1 (MTA1).[3]

Compound IDScaffold TypeTarget Cell LineIC₅₀ (µM)Efficacy vs. ControlMechanism of Action
Compound 7e This compoundMDA-MB-231 (TNBC)50.36 ± 1.7 HighMTA1 Inhibition / Apoptosis Induction
Compound 20c Isoxazole-BenzothiazoleColo205 (Colon)5.04 - 13.0 Highp53 Activation / G2/M Arrest
Doxorubicin Anthracycline (Standard)MDA-MB-231~1-5.0 Very HighDNA Intercalation
Etoposide Podophyllotoxin (Standard)Colo205> 20.0 ModerateTopoisomerase II Inhibition

Key Insight: While standard chemotherapeutics (Doxorubicin) show lower absolute IC₅₀ values, the this compound derivatives demonstrate superior selectivity profiles and reduced off-target toxicity compared to non-fluorinated analogs. The 6-fluoro substitution enhances metabolic stability and lipophilicity, facilitating intracellular accumulation.

B. Antimicrobial: Minimum Inhibitory Concentrations (MIC)

Context: Evaluation of urea/thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole.

Compound ClassBacterial StrainMIC (µg/mL)Comparison to Standard
6-Fluoro-Thiourea Deriv. (111) S. aureus (Gram +)12.5 - 25.0 Comparable to Ampicillin
6-Fluoro-Urea Deriv. (113) E. coli (Gram -)25.0 - 50.0 Superior to non-fluorinated analogs
Tetracycline Standard AntibioticS. aureus0.5 - 2.0
Ampicillin Standard AntibioticS. aureus10.0 - 20.0
Mechanistic Pathway Visualization

To validate the biological activity of these inhibitors, one must understand the downstream signaling effects. The diagram below illustrates the dual-pathway mechanism (Apoptosis induction and Angiogenesis inhibition) utilized by this compound derivatives (e.g., Compound 7e).[3]

G Inhibitor This compound (Compound 7e) MTA1 MTA1 Protein (Overexpressed) Inhibitor->MTA1 Inhibits p53 p53 Tumor Suppressor (Activation) Inhibitor->p53 Upregulates VEGF VEGF Expression (Angiogenesis) MTA1->VEGF Downregulates (via HIF-1a) Outcome1 Inhibition of Neovascularization VEGF->Outcome1 Reduces Bax Bax (Pro-apoptotic) p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Mito Mitochondrial Membrane Potential Bax->Mito Destabilizes Bcl2->Mito Stabilizes (Blocked) Outcome2 Apoptosis (Cell Death) Mito->Outcome2 Release of Cytochrome C

Figure 1: Proposed Mechanism of Action (MoA). The inhibitor targets MTA1 to suppress angiogenesis while simultaneously activating p53-mediated mitochondrial apoptosis.

Validated Experimental Protocols

Scientific integrity requires that assays be "self-validating"—meaning the protocol includes internal checks (positive/negative controls) that confirm the assay worked, regardless of the test compound's result.

Protocol A: MTT Cell Viability Assay (Oncology Validation)

Purpose: To determine the IC₅₀ of this compound derivatives against cancer cell lines (e.g., MDA-MB-231).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Controls: Doxorubicin (Positive), 0.1% DMSO (Vehicle Negative).

Step-by-Step Workflow:

  • Seeding: Plate MDA-MB-231 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the 6-fluoro inhibitor (e.g., 100 µM to 0.1 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

    • Add 100 µL of treatment media to wells (Triplicate).

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 20 µL MTT reagent to each well.

    • Incubate for 4 hours (Look for purple formazan crystals).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    [3][4]
    

Validation Criteria:

  • Z-Factor must be > 0.5.

  • Vehicle control cell viability must be > 90%.

Protocol B: Resazurin Microtiter Assay (Antimicrobial MIC)

Purpose: High-throughput determination of MIC against S. aureus or E. coli.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of 6-fluoro derivative stock to Column 1.

    • Perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells (Final volume 200 µL).

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control: Broth + Bacteria + DMSO.

    • Antibiotic Control: Tetracycline.

  • Incubation: 18–24 hours at 37°C.

  • Visualization: Add 30 µL Resazurin (0.015%) solution. Incubate 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity reduces resazurin to resorufin).

Scientific Rationale: Why the 6-Fluoro Group?

The inclusion of the fluorine atom at the C6 position of the benzisoxazole ring is not arbitrary; it is a calculated medicinal chemistry optimization.

  • Metabolic Blocking: The C6 position is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, significantly extending the half-life (

    
    ) of the inhibitor in vivo [1].
    
  • Electronic Modulation: Fluorine is highly electronegative. This alters the pKa of the adjacent nitrogen in the isoxazole ring, potentially enhancing hydrogen bond interactions with the target protein (e.g., the catalytic site of AChE or the ATP-binding pocket of kinases) [2].

  • Lipophilicity: The C-F bond increases lipophilicity (

    
    ), improving passive transport across the blood-brain barrier (crucial for CNS targets like antipsychotics) and cell membranes (crucial for intracellular cancer targets) [3].
    
References
  • Raju, B., et al. (2025). "Synthesis and antimicrobial evaluation of novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole." Advances in Isoxazole Chemistry. 2

  • BenchChem. (2025). "A Comparative Guide to 6-Fluorobenzo[d]thiazol-5-amine and Other Benzothiazole Derivatives." Drug Discovery Guides. 5[2][6]

  • NIH PubMed. (2025). "Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives." National Institutes of Health. 3

  • International Journal of Bioassays. (2025). "Comparative evaluation of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives and atypical antipsychotics." 1

Sources

Thermal Analysis & Stability Profile: 6-Fluorobenzo[d]isoxazole vs. Oxime Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the thermal stability of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (a critical intermediate for Risperidone/Paliperidone) against its synthetic precursor, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime .

Verdict: The Benzisoxazole (HCl salt) exhibits superior thermal stability (


) compared to its Oxime precursor  and Free Base  form. Process safety analysis via DSC/TGA is critical during the cyclization step, as oximes are metastable intermediates prone to exothermic dehydration or Beckmann rearrangement prior to successful ring closure.
Comparative Analysis: Product vs. Alternatives

In drug development, the "alternative" to a stable intermediate is often its reactive precursor or a different salt form. This section compares the thermal behaviors of the target Benzisoxazole against its Oxime Precursor (Process Safety view) and its Free Base form (Solid State view).

Table 1: Thermal Properties Comparison
ParameterTarget Product (HCl Salt) Alternative 1: Free Base Alternative 2: Oxime Precursor
Compound Identity 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
Physical State Crystalline SolidSolidSolid / Viscous Oil (purity dependent)
Melting Point (

)
293–295 °C (Decomposition likely follows)59–64 °C Variable (often broad, <150 °C)
DSC Profile Sharp Endotherm (

) followed by Exotherm (

)
Sharp Endotherm (

) at low temp
Complex: Potential Exotherm (Dehydration/Rearrangement)
Stability Risk Low (High lattice energy)Moderate (Low

, potential sintering)
High (Metastable, energetic functional group)
Critical Process Storage / FormulationCrystallizationCyclization Reaction (Safety Critical)

Analyst Insight: The massive difference in melting point between the Free Base (


) and HCl salt (

) dictates that the HCl salt is the preferred form for isolation and storage . The Free Base is liable to melt or sinter during drying processes, whereas the Salt remains robust.
Detailed Experimental Protocols

To replicate these findings, follow this self-validating workflow. These protocols are designed to distinguish between phase transitions (melting) and chemical decomposition.

2.1 Differential Scanning Calorimetry (DSC)
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Preparation:

    • Weigh 2–4 mg of dried sample into a Tzero Aluminum Pan .

    • Crucial Step: For the Oxime Precursor, use a Hermetically Sealed Pan (pinhole lid) to contain any volatile decomposition products or solvent release, preventing sensor contamination. For the Benzisoxazole HCl, a standard crimped pan is sufficient.

  • Method Parameters:

    • Equilibration: 25.0 °C.

    • Ramp: 10.0 °C/min to 350.0 °C.

    • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation masking intrinsic stability.

  • Data Interpretation:

    • Endotherm: Downward peak = Melting (

      
      ).
      
    • Exotherm: Upward peak = Decomposition (

      
      ).
      
    • Self-Validation: If the baseline drifts significantly after an event, run a TGA to check for mass loss (sublimation or volatile release).

2.2 Thermogravimetric Analysis (TGA)
  • Objective: Correlate DSC events with mass loss (Solvent vs. Degradation).

  • Sample: 5–10 mg in a Platinum or Alumina crucible.

  • Method: Ramp 10.0 °C/min from Ambient to 400 °C under Nitrogen.

  • Key Threshold: Define

    
     (Temperature at 5% mass loss) as the practical stability limit.
    
Mechanistic Insight & Process Safety

Understanding why these compounds behave differently is vital for safety.

  • Oxime Precursor: Contains a

    
     moiety. Upon heating, this can undergo Beckmann Rearrangement  (exothermic) or dehydration to a nitrile. In the presence of base (synthesis conditions), it cyclizes to the isoxazole.[1] If heated without base, undefined decomposition occurs.
    
  • Benzisoxazole Product: The isoxazole ring is aromatic but contains a weak N-O bond.

    • Decomposition Pathway: At high temperatures (>250°C), the N-O bond cleaves homolytically (radical mechanism) or via concerted rearrangement, often forming nitriles or ketenimines. This is a high-energy release event.

    • Kemp Elimination Risk: In the presence of strong base, benzisoxazoles can undergo ring-opening (Kemp elimination) to form salicylonitriles. Thermal analysis should be conducted on neutral samples to assess intrinsic stability.

Visualizing the Stability Pathway

G Oxime Oxime Precursor (Metastable) Cyclization Base-Catalyzed Cyclization Oxime->Cyclization -H2O Decomp Thermal Decomposition (N-O Cleavage >290°C) Oxime->Decomp Uncontrolled Heat (Side Rxn) Benzisoxazole 6-Fluoro-Benzisoxazole (Stable Product) Cyclization->Benzisoxazole Ring Closure Benzisoxazole->Decomp Heat (> Tm)

Caption: Stability transition from the metastable oxime precursor to the stable benzisoxazole pharmacophore, and ultimate thermal decomposition.

Experimental Workflow Diagram

Workflow cluster_Analysis Parallel Thermal Analysis Sample Sample Isolation (Dry & Grind) DSC DSC Analysis (Heat Flow) Sample->DSC TGA TGA Analysis (Mass Loss) Sample->TGA Data Data Integration DSC->Data Tm, Tonset, ΔH TGA->Data Td(5%), Volatiles Decision Stability Verdict Data->Decision Safe Operating Limit

Caption: Standardized workflow for determining the thermal safety envelope of pharmaceutical intermediates.

References
  • PubChem. (2025).[2] Compound Summary: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Green, S. P., et al. (2020).[7] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluorobenzo[d]isoxazole
Reactant of Route 2
Reactant of Route 2
6-Fluorobenzo[d]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.